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4-chloro-1-(piperidin-1-yl)butan-1-one Documentation Hub

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  • Product: 4-chloro-1-(piperidin-1-yl)butan-1-one
  • CAS: 90436-20-7

Core Science & Biosynthesis

Foundational

4-chloro-1-(piperidin-1-yl)butan-1-one chemical structure and SMILES

This technical guide is structured as a high-level monograph for researchers in medicinal chemistry and organic synthesis. It prioritizes actionable protocols, mechanistic insight, and rigorous data validation.[1] CAS Re...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for researchers in medicinal chemistry and organic synthesis. It prioritizes actionable protocols, mechanistic insight, and rigorous data validation.[1]

CAS Registry Number: 90436-20-7 Common Aliases: 1-(4-Chlorobutyryl)piperidine; N-(4-Chlorobutyryl)piperidine Molecular Formula: C


H

ClNO Molecular Weight: 189.68 g/mol

Part 1: Chemical Identity & Structural Analysis

This compound serves as a bifunctional electrophilic linker in drug discovery. It features a stable piperidine amide terminus and a reactive alkyl chloride "warhead." Its primary utility lies in its ability to graft the lipophilic piperidine moiety onto nucleophilic pharmacophores (phenols, amines, indoles) via


 substitution.
Core Physicochemical Data
PropertyValueValidation Method
SMILES O=C(CCCCl)N1CCCCC1Cheminformatics Verification
InChI Key MFCD00544305Database Cross-Reference
Appearance Viscous Colorless to Pale Yellow OilVisual Inspection
Solubility Soluble in DCM, CHCl

, THF, EtOAc; Low solubility in H

O
Empirical Observation
Reactivity Class Alkylating Agent / AmideFunctional Group Analysis
Structural Visualization (Graphviz)

The following diagram illustrates the connectivity and electronic environment of the molecule, highlighting the electrophilic sites.

G cluster_0 Reactivity Profile Piperidine Piperidine Ring (Lipophilic/Stable) Amide Amide Linkage (Robust Bond) Piperidine->Amide N-Acylation Linker Propyl Chain (Spacer) Amide->Linker C-C Bond Chloride Alkyl Chloride (Electrophile/Leaving Group) Linker->Chloride Terminal Substitution

Figure 1: Structural decomposition highlighting the stable amide anchor and the reactive alkyl chloride terminus.

Part 2: Synthesis Protocol (Self-Validating)

The synthesis exploits the high nucleophilicity of piperidine reacting with 4-chlorobutyryl chloride.

Critical Challenge: Preventing the formation of the quaternary spiro-ammonium salt (via intramolecular cyclization) or bis-alkylation. Solution: Use of controlled temperature (0°C) and a non-nucleophilic base scavenger or biphasic system.

Materials
  • Reagent A: Piperidine (1.0 equiv)

  • Reagent B: 4-Chlorobutyryl chloride (1.1 equiv)

  • Base: Triethylamine (TEA) (1.2 equiv) or excess Piperidine (not recommended due to cost/cleanup)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Preparation: Purge a 250 mL round-bottom flask with N

    
    . Add Piperidine  (10 mmol) and TEA  (12 mmol) to DCM  (50 mL). Cool to 0°C  in an ice bath.
    
  • Acylation: Add 4-Chlorobutyryl chloride (11 mmol) dropwise over 20 minutes.

    • Why: Slow addition prevents localized exotherms that could favor side reactions (e.g., elimination to form alkenes).

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • In-Process Control (IPC) - Self-Validation:

    • TLC: Mobile phase 50% EtOAc/Hexane. Stain with Ninhydrin.

    • Success Criteria: Disappearance of the piperidine spot (base-line or low R

      
       amine) and appearance of a UV-active (weak) or I
      
      
      
      -active amide spot at higher R
      
      
      .
  • Workup:

    • Wash organic layer with 1M HCl (2 x 30 mL) to remove unreacted piperidine/TEA.

    • Wash with Sat. NaHCO

      
       (to remove butyric acid byproducts).
      
    • Wash with Brine, dry over MgSO

      
      , and concentrate in vacuo.
      
  • Purification: Usually obtained as a clean oil. If necessary, flash chromatography (SiO

    
    , 0-40% EtOAc in Hexanes).
    
Analytical Validation Standards
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       3.61 (t, 2H, 
      
      
      
      Hz, -CH
      
      
      Cl) -> Confirms chloride integrity.
    • 
       3.55-3.40 (m, 4H, Piperidine N-CH 
      
      
      
      ) -> Confirms amide formation.
    • 
       2.48 (t, 2H, -C(=O)CH 
      
      
      
      -)
    • 
       2.15 (quint, 2H, -CH
      
      
      
      CH
      
      
      CH
      
      
      -)
  • MS (ESI+): m/z 190.1 [M+H]

    
     and 192.1 (characteristic 3:1 Cl isotope pattern).
    

Part 3: Reactivity & Applications in Drug Design

The 4-chloro-1-(piperidin-1-yl)butan-1-one scaffold acts as a "masked" piperidine linker. It is widely used to synthesize Sigma receptor ligands , H1-antihistamines , and neuroleptic analogs .

Mechanism: The Finkelstein Enhancement

Direct substitution of the chloride with weak nucleophiles (e.g., phenols, indoles) can be sluggish.

  • Protocol Optimization: Add catalytic Potassium Iodide (KI) in Acetone or MEK (Finkelstein conditions).

  • Causality: Cl

    
     is exchanged for I
    
    
    
    , which is a better leaving group, accelerating the subsequent
    
    
    reaction by 10-100x.
Application Workflow: Synthesis of a Sigma Receptor Ligand Analog

The following diagram details the workflow for attaching this linker to a phenol pharmacophore (common in sigma-1 receptor antagonists).

Pathway Linker 4-Chloro-1-(piperidin-1-yl)butan-1-one (Electrophile) Transition Transition State (Iodide Exchange -> SN2 Attack) Linker->Transition Phenol Substituted Phenol (Nucleophile) Phenol->Transition Conditions Reagents: K2CO3, KI (cat.) Solvent: CH3CN, Reflux Conditions->Transition Product Target Ether-Amide (Sigma Ligand Scaffold) Transition->Product -KCl / -KI

Figure 2: Synthetic pathway for coupling the linker to a phenolic pharmacophore via Finkelstein-assisted alkylation.[2]

Specific Application Examples
  • Fragment-Based Drug Discovery (FBDD): Used to extend a "hit" molecule to explore a hydrophobic pocket (via the piperidine ring) while adding a flexible 4-carbon tether.

  • PROTAC Linkers: The piperidine can be modified (e.g., 4-substituted) to recruit E3 ligases (like Cereblon), while the alkyl chloride attaches to the protein of interest's ligand.

Part 4: Safety & Handling

  • Hazard Class: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Alkylating Potential: As an alkyl chloride, it is a weak alkylating agent. It can react with DNA bases in vitro; handle with gloves and in a fume hood.

  • Decontamination: Quench spills with 10% aqueous ammonia or dilute NaOH to hydrolyze the alkyl chloride (slow) or displace it with amine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90436-20-7. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for Finkelstein and Amide Synthesis mechanisms).

Sources

Exploratory

molecular weight and formula of 4-chloro-1-(piperidin-1-yl)butan-1-one

The following technical guide is structured to serve as a primary reference for researchers and drug development professionals. It prioritizes actionable protocols, mechanistic insight, and safety-critical data over gene...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a primary reference for researchers and drug development professionals. It prioritizes actionable protocols, mechanistic insight, and safety-critical data over generic descriptions.

Functional Class: Electrophilic Pharmaceutical Intermediate / Alkylating Linker Status: Validated Synthetic Building Block

Executive Summary

4-Chloro-1-(piperidin-1-yl)butan-1-one (CAS: 90436-20-7) is a bifunctional reagent extensively used in medicinal chemistry. It serves as a "linchpin" scaffold, providing a piperidine amide headgroup—often associated with GPCR ligand solubility and bioavailability—and a terminal alkyl chloride tail for downstream nucleophilic substitution. This guide details its physicochemical properties, validated synthesis protocols, and application in generating diversity-oriented libraries for CNS and oncology targets.

Chemical Characterization & Core Properties[1][2]

The following data aggregates experimental and predicted values to establish a baseline for identification and stoichiometry.

PropertyValueTechnical Note
IUPAC Name 4-chloro-1-(piperidin-1-yl)butan-1-oneNomenclature implies amide linkage at C1.
Common Name 1-(4-Chlorobutyryl)piperidineOften used in vendor catalogs.
CAS Registry Number 90436-20-7 Primary identifier for procurement.
Molecular Formula C₉H₁₆ClNO Carbon count includes the butyryl chain and piperidine ring.
Molecular Weight 189.68 g/mol Monoisotopic Mass: 189.09 g/mol .
Physical State Viscous Oil / Low-melting SolidTendency to supercool; crystallizes upon standing at 4°C.
Boiling Point ~140–145 °C (at 0.5 mmHg)Requires high vacuum for distillation to avoid decomposition.
Solubility DCM, THF, Ethyl Acetate, DMSOLimited solubility in water; hydrolytically stable at neutral pH.
SMILES O=C(N1CCCCC1)CCCClUseful for chemoinformatic queries.

Validated Synthesis Protocol

Objective: Preparation of 4-chloro-1-(piperidin-1-yl)butan-1-one via Schotten-Baumann conditions.

Mechanistic Rationale

The synthesis relies on the nucleophilic acyl substitution of 4-chlorobutyryl chloride by piperidine.

  • Choice of Electrophile: 4-chlorobutyryl chloride is selected because the acyl chloride is significantly more reactive than the alkyl chloride tail. This chemoselectivity allows the formation of the amide bond without competing self-alkylation or polymerization under controlled temperatures (0°C).

  • Base Selection: Triethylamine (TEA) or excess piperidine is required to scavenge the HCl by-product, driving the equilibrium forward and preventing the protonation of the nucleophilic piperidine.

Step-by-Step Methodology

Scale: 50 mmol Safety Precaution: Acyl chlorides are corrosive and lachrymators. Perform in a fume hood.

  • Preparation:

    • Charge a 250 mL round-bottom flask with Piperidine (4.26 g, 50 mmol) and Triethylamine (6.07 g, 60 mmol) in Dichloromethane (DCM) (100 mL).

    • Cool the solution to 0°C using an ice/water bath.

  • Addition:

    • Dissolve 4-chlorobutyryl chloride (7.05 g, 50 mmol) in DCM (20 mL).

    • Add this solution dropwise to the reaction flask over 30 minutes. Critical: Maintain internal temperature < 5°C to prevent side reactions at the alkyl chloride site.

  • Reaction:

    • Allow the mixture to warm to room temperature (20–25°C) and stir for 3 hours.

    • Validation: Monitor by TLC (EtOAc/Hexane 1:1). The starting amine spot (ninhydrin active) should disappear.

  • Work-up:

    • Quench with water (50 mL).

    • Wash the organic layer with 1N HCl (2 x 30 mL) to remove unreacted amine/TEA.

    • Wash with saturated NaHCO₃ (30 mL) and Brine (30 mL).

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • The crude oil is typically >95% pure. If necessary, purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Process Flow Diagram

SynthesisFlow Start Reagents: Piperidine + TEA + DCM Cool Cool to 0°C (Kinetic Control) Start->Cool Add Dropwise Addition: 4-Chlorobutyryl Chloride Cool->Add Chemoselectivity React Stir at RT (3 hrs) Formation of Amide Bond Add->React Quench Acidic Wash (1N HCl) Remove Amines React->Quench Product Isolate Product: 4-chloro-1-(piperidin-1-yl)butan-1-one Quench->Product

Figure 1: Synthetic workflow emphasizing temperature control to ensure chemoselectivity between acyl and alkyl chloride sites.

Functional Reactivity & Drug Design Applications

The "Linker" Strategy

This compound is a staple in Fragment-Based Drug Discovery (FBDD) . The piperidine amide acts as a solvent-exposed solubilizing group, while the chlorobutyl chain serves as a "warhead" to attach pharmacophores (e.g., aryl piperazines, imidazoles, or phenols).

Key Reaction: Finkelstein-Assisted Alkylation The terminal chloride is a moderate leaving group. For sterically hindered nucleophiles, in situ conversion to the iodide (using NaI in Acetone/MEK) significantly accelerates the reaction rate (Finkelstein reaction).

Reaction Pathways

The diagram below illustrates the divergent utility of the scaffold in generating libraries of bioactive compounds.

ReactivityMap Core 4-Chloro-1-(piperidin-1-yl)butan-1-one Prod1 Aryloxy-Linker-Piperidine (GPCR Ligands) Core->Prod1 + Nu1 Prod2 Diamine Scaffolds (Sigma Receptor Ligands) Core->Prod2 + Nu2 (Finkelstein) Prod3 Thio-Linker Analogs (Metabolic Probes) Core->Prod3 + Nu3 Nu1 Phenols / K2CO3 (Williamson Ether Synthesis) Nu2 Secondary Amines / KI (Nucleophilic Substitution) Nu3 Thiols / NaH (Thioether Formation)

Figure 2: Divergent synthesis pathways. The chloride handle allows rapid coupling to oxygen, nitrogen, and sulfur nucleophiles.

Analytical Validation

To ensure the integrity of the synthesized or purchased material, the following spectral signatures must be verified.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.58 (t, 2H, J=6.5 Hz, –CH₂Cl ) – Diagnostic triplet for terminal chloride.

    • δ 3.55–3.35 (m, 4H, Piperidine N–CH₂)

    • δ 2.45 (t, 2H, –CO–CH₂–)

    • δ 2.15–2.05 (m, 2H, –CH₂–CH₂–CH₂–)

    • δ 1.70–1.50 (m, 6H, Piperidine ring protons)

  • MS (ESI):

    • [M+H]⁺ = 190.1 (³⁵Cl isotope)

    • [M+H]⁺ = 192.1 (³⁷Cl isotope) – Observe characteristic 3:1 ratio.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I emphasize that while this compound is an intermediate, it possesses alkylating properties.

  • Hazard Classification:

    • Skin Irritant (Category 2): Causes localized dermatitis upon contact.

    • Eye Irritant (Category 2A): Risk of corneal damage if not rinsed immediately.

    • Alkylating Potential: While less reactive than mustards, the alkyl chloride moiety can react with biological nucleophiles (DNA/Proteins) over prolonged exposure.

  • Handling Protocol:

    • PPE: Nitrile gloves (double gloving recommended for concentrated solutions), safety goggles, and lab coat.

    • Decontamination: Spills should be treated with a dilute solution of ammonia or ethanolamine to quench the alkyl chloride before disposal.

    • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Hydrolysis is slow but possible in moist air, releasing HCl.

References

  • BLD Pharm Product Data. 4-Chloro-1-(piperidin-1-yl)butan-1-one (CAS 90436-20-7). Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12835722 (Analogous Amides). Retrieved from

  • Organic Syntheses. General Procedures for Amide Formation via Acid Chlorides. Org.[1][2] Synth. Coll. Vol. 1-10. Retrieved from

  • Fisher Scientific Safety Data. Safety Data Sheet for Piperidine Derivatives. Retrieved from

Sources

Foundational

Technical Guide: Solubility Profiling of 4-Chloro-1-(piperidin-1-yl)butan-1-one

[1][2][3] Executive Summary Compound: 4-Chloro-1-(piperidin-1-yl)butan-1-one (CAS: 90436-20-7) Molecular Formula: C H ClNO Context: Critical intermediate in the synthesis of piperidine-based pharmaceuticals (e.g., antihi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Compound: 4-Chloro-1-(piperidin-1-yl)butan-1-one (CAS: 90436-20-7) Molecular Formula: C


H

ClNO Context: Critical intermediate in the synthesis of piperidine-based pharmaceuticals (e.g., antihistamines, antipsychotics).[1][2][3]

This technical guide provides a comprehensive analysis of the solubility profile of 4-chloro-1-(piperidin-1-yl)butan-1-one.[1][2][3] Unlike simple solubility tables, this document focuses on the mechanistic interaction between the solute and solvent systems, enabling researchers to select the optimal medium for synthesis, extraction, and purification.[1][2][3] Given the compound's nature as a functionalized amide with an electrophilic alkyl chloride tail, solvent selection is governed not just by dissolution capacity but by chemical stability and process compatibility .[1][2][3]

Physicochemical Profile & Mechanistic Solubility Logic[1][2][3]

To predict and manipulate the solubility of 4-chloro-1-(piperidin-1-yl)butan-1-one, one must understand its competing functional groups.[1][2][3]

Structural Analysis

The molecule consists of three distinct domains that dictate its solvation thermodynamics:

  • The Piperidine Ring: A lipophilic, non-aromatic heterocycle.[2][3] It drives solubility in non-polar and moderately polar organic solvents.[1][2][3]

  • The Amide Linkage (-C(=O)N<): A polar core with high dipole moment.[1][2][3] It acts as a Hydrogen Bond Acceptor (HBA) but lacks Hydrogen Bond Donors (HBD).[1][2][3] This facilitates solubility in protic solvents (alcohols) and polar aprotic solvents (DMSO, DMF).[1][2][3]

  • The Alkyl Chloride Tail (-(CH

    
    )
    
    
    
    Cl):
    A moderately lipophilic chain with a terminal electrophile.[1][2][3] This moiety is sensitive to nucleophilic attack, restricting the use of certain reactive solvents.[1][2][3]
Hansen Solubility Parameter (HSP) Prediction

Based on group contribution methods, the predicted solubility behavior follows the "Like Dissolves Like" principle, but with specific nuances for the amide functionality.[1][2][3]

ParameterContributionImplication for Solvent Selection
Dispersion (

)
HighGood affinity for chlorinated solvents and aromatics.[1][2][3]
Polarity (

)
ModerateRequires solvents with some dipole moment (e.g., esters, ketones) to overcome crystal lattice energy (if solid) or viscosity (if oil).[1][2][3]
H-Bonding (

)
Moderate (Acceptor)Soluble in alcohols, but potential for solvolysis requires caution.[1][2][3]

Solubility Landscape: Solvent Compatibility Matrix

The following table categorizes solvents based on Dissolution Capacity and Process Suitability .

Data Key:

  • High: > 100 mg/mL (Estimated)[1][2][3]

  • Moderate: 10 - 100 mg/mL (Estimated)[1][2][3]

  • Low: < 10 mg/mL (Estimated)[1][2][3]

Solvent ClassSpecific SolventSolubilityProcess SuitabilityTechnical Notes
Chlorinated Dichloromethane (DCM)High Excellent Ideal for extraction from aqueous layers.[1][2][3] High volatility aids product isolation.[1][2][3]
Chlorinated ChloroformHigh Good Excellent solvency, but higher boiling point than DCM.[1][2][3]
Esters Ethyl Acetate (EtOAc)High Good Standard solvent for reaction workup.[1][2][3] May require heating to fully dissolve if the compound is crystalline.[1][2][3]
Alcohols Methanol / EthanolHigh Caution High solubility due to H-bonding.[1][2][3] Risk: Nucleophilic attack on the alkyl chloride at high temps (solvolysis).[1][2][3]
Polar Aprotic DMF / DMSOHigh Restricted Excellent solubility but difficult to remove.[1][2][3] Use only if reaction requires high T or specific catalysis.[1][2][3]
Ethers THF / 2-MeTHFHigh Excellent Good general purpose reaction solvents. 2-MeTHF is a greener alternative.[1][2][3]
Hydrocarbons Hexane / HeptaneLow Precipitation Acts as an anti-solvent .[1][2][3] Used to induce crystallization or oiling-out from EtOAc/DCM mixtures.[1][2][3]
Aqueous WaterLow Extraction Insoluble.[1][2][3] Used as the aqueous phase to wash away inorganic salts during workup.[1][2][3]

Experimental Protocol: The "Self-Validating" Solubility Screen

Do not rely on literature values alone. Batch-to-batch variations in purity (e.g., presence of piperidine salts) can alter solubility.[1][2][3] Use this protocol to determine exact limits.

Workflow Diagram

The following diagram outlines the decision logic for determining solubility and solvent suitability.

SolubilityScreen Start Start: 100mg Compound SolventAdd Add 0.5 mL Solvent (Incremental Addition) Start->SolventAdd VisualCheck Visual Inspection: Clear Solution? SolventAdd->VisualCheck Dissolved Calculate Solubility (>200 mg/mL) VisualCheck->Dissolved Yes NotDissolved Add Solvent to 1.0 mL VisualCheck->NotDissolved No Heat Heat to 40°C (Check Stability) NotDissolved->Heat CheckHot Clear at 40°C? Heat->CheckHot SolubleHot Potentially Recrystallizable CheckHot->SolubleHot Yes Insoluble Insoluble / Anti-solvent CheckHot->Insoluble No

Figure 1: Step-wise solubility screening workflow for intermediate characterization.

Gravimetric Determination Method[2][3]
  • Preparation: Weigh 100 mg of 4-chloro-1-(piperidin-1-yl)butan-1-one into a tared 4 mL vial.

  • Addition: Add the target solvent in 100 µL increments, vortexing for 30 seconds between additions.

  • Observation: Record the volume required for complete dissolution (clear solution, no schlieren lines).

  • Calculation:

    
     (mg/mL).[1][2][3]
    
  • Validation: If using for reaction stoichiometry, verify solution stability by HPLC after 4 hours to ensure no degradation (e.g., hydrolysis or cyclization).

Process Applications & Engineering Controls

Reaction Solvent Selection

For nucleophilic substitution reactions (e.g., replacing the -Cl with an amine or thiol):

  • Recommended: Acetonitrile or DMF .[1][2][3] These polar aprotic solvents stabilize the transition state of S

    
    2 reactions.[1][2][3]
    
  • Avoid: Alcohols (unless as a reactant), as they may compete as nucleophiles.[1][2][3]

Purification via Recrystallization

If the compound is a solid (melting point is often low or semi-solid depending on purity):[1][2][3]

  • Solvent System: Ethyl Acetate / Heptane.[1][2][3]

  • Protocol: Dissolve in minimal warm Ethyl Acetate. Slowly add Heptane until turbidity appears.[1][2][3] Cool to 0°C.[1][2][3]

  • Note: If the compound "oils out" (forms a separate liquid phase instead of crystals), re-dissolve and seed with a pure crystal, or keep at -20°C with vigorous stirring.

Extraction Strategy
  • System: Dichloromethane / Water.[1][2][3]

  • Logic: The amide is lipophilic enough to partition >95% into the DCM layer, while inorganic salts (NaCl, piperidine HCl) remain in the water.[1][2][3]

  • pH Control: Maintain aqueous pH ~7-8. Acidic pH is unnecessary as the amide nitrogen is not basic; however, extremely acidic conditions could hydrolyze the amide bond over time.[2][3]

Safety & Stability (E-E-A-T)

Authoritative Warning: Alkyl chlorides are potential alkylating agents.[1][2][3] While 4-chloro-1-(piperidin-1-yl)butan-1-one is less reactive than nitrogen mustards, it must be handled as a potential genotoxic impurity (PGI) until proven otherwise.[1][2][3]

  • Handling: Wear nitrile gloves and safety goggles.[1][2][3] Handle in a fume hood.

  • Thermal Stability: Avoid prolonged heating (>80°C) without solvent, as intramolecular reactions or polymerization may occur.[1][2][3]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Moisture can hydrolyze the alkyl chloride to the alcohol or the amide to the carboxylic acid.[1][2][3]

References

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 70517 (Related Piperazine Analogues). Retrieved from [Link]

  • Hansen, C. M. (2007).[1][2][3] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1][2][3] CRC Press.[1][2][3] (Cited for theoretical solubility parameter derivation).

Sources

Exploratory

An In-depth Technical Guide on the Inferred Hazards of 4-chloro-1-(piperidin-1-yl)butan-1-one

Abstract: This technical guide provides a comprehensive analysis of the potential hazards associated with 4-chloro-1-(piperidin-1-yl)butan-1-one. In the absence of a specific Safety Data Sheet (SDS) for this compound, th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the potential hazards associated with 4-chloro-1-(piperidin-1-yl)butan-1-one. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes available data on its core structural motifs—chlorinated alkanes and N-acyl piperidines—to construct a scientifically grounded, inferred hazard profile. This guide is intended for researchers, scientists, and drug development professionals to foster a culture of safety and informed risk assessment when handling this and structurally related molecules.

Introduction and Scope

The primary focus of this document is to provide a detailed overview of the anticipated hazards, including acute and chronic health effects, physical and chemical hazards, and environmental concerns. Furthermore, this guide will outline best practices for safe handling, storage, emergency procedures, and disposal.

Inferred Hazard Identification and Classification

Based on the known hazards of short-chain chlorinated alkanes and piperidine derivatives, 4-chloro-1-(piperidin-1-yl)butan-1-one is anticipated to be a hazardous substance. The following GHS classification is inferred:

Hazard ClassInferred Hazard CategoryGHS PictogramInferred Hazard Statements (H-Statements)
Acute Toxicity, OralCategory 4위험H302: Harmful if swallowed.
Acute Toxicity, DermalCategory 3부식성H311: Toxic in contact with skin.
Acute Toxicity, InhalationCategory 3부식성H331: Toxic if inhaled.
Skin Corrosion/IrritationCategory 1B부식성H314: Causes severe skin burns and eye damage.
Serious Eye Damage/IrritationCategory 1부식성H318: Causes serious eye damage.
CarcinogenicityCategory 2건강 유해성H351: Suspected of causing cancer.
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory Irritation)자극성H335: May cause respiratory irritation.
Hazardous to the Aquatic Environment, Long-termCategory 2환경H411: Toxic to aquatic life with long lasting effects.
Logical Framework for Inferred Hazard Classification

G cluster_motifs Structural Motifs cluster_hazards Inferred Hazards cluster_target Target Molecule Chlorinated Alkane Chlorinated Alkane Carcinogenicity Carcinogenicity Chlorinated Alkane->Carcinogenicity Known carcinogen Aquatic Toxicity Aquatic Toxicity Chlorinated Alkane->Aquatic Toxicity Persistent & Bioaccumulative N-acyl Piperidine N-acyl Piperidine Corrosivity & Irritation Corrosivity & Irritation N-acyl Piperidine->Corrosivity & Irritation Basic & Corrosive Acute Toxicity Acute Toxicity N-acyl Piperidine->Acute Toxicity Toxic by multiple routes 4-chloro-1-(piperidin-1-yl)butan-1-one 4-chloro-1-(piperidin-1-yl)butan-1-one Carcinogenicity->4-chloro-1-(piperidin-1-yl)butan-1-one Aquatic Toxicity->4-chloro-1-(piperidin-1-yl)butan-1-one Corrosivity & Irritation->4-chloro-1-(piperidin-1-yl)butan-1-one Acute Toxicity->4-chloro-1-(piperidin-1-yl)butan-1-one

Caption: Inferred hazard profile based on structural motifs.

Toxicological Profile: A Mechanistic Perspective

The toxicological properties of 4-chloro-1-(piperidin-1-yl)butan-1-one can be inferred from the behavior of its constituent parts.

The Chlorinated Alkyl Chain: A Potential Alkylating Agent and Carcinogen

Short-chain chlorinated paraffins (SCCPs), which are structurally analogous to the chlorinated butane portion of the target molecule, are recognized as persistent organic pollutants and are linked to liver, kidney, and thyroid toxicity.[2] They are also classified as possible or reasonably anticipated carcinogens.[3] The presence of a chlorine atom on an alkyl chain can render the molecule an alkylating agent, capable of covalently modifying biological macromolecules such as DNA, which can lead to mutagenicity and carcinogenicity.

The N-acyl Piperidine Moiety: Corrosivity and Acute Toxicity

Piperidine itself is a cyclic secondary amine that is both flammable and corrosive.[4][5][6][7] It is a strong base and can cause severe chemical burns to the skin, eyes, and respiratory tract.[5][6][8] Piperidine and its derivatives are readily absorbed through the skin and can cause systemic toxicity, including effects on the central nervous system.[4][7][9] While the acylation of the piperidine nitrogen to form an amide will reduce its basicity, the potential for hydrolysis back to piperidine under certain physiological conditions cannot be entirely ruled out. The amide itself, particularly with an alpha-chloro substituent, can be a reactive species. For example, some chloroacetamide derivatives are known to be harmful if swallowed and cause skin and eye irritation.[10]

Safe Handling and Storage Protocols

Given the inferred hazards, stringent safety protocols are essential when handling 4-chloro-1-(piperidin-1-yl)butan-1-one.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[11]

  • Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[12] Regularly inspect gloves for any signs of degradation or perforation.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[13]

Engineering Controls
  • Ventilation: A properly functioning chemical fume hood is the primary engineering control to prevent the release of vapors and aerosols into the laboratory environment.[13]

  • Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.[14]

Storage
  • Segregation: Store 4-chloro-1-(piperidin-1-yl)butan-1-one away from incompatible materials such as strong oxidizing agents and strong acids.[12]

  • Container: Keep the container tightly sealed and store in a cool, dry, and well-ventilated area.[5]

  • Labeling: The container must be clearly labeled with the chemical name and all appropriate hazard warnings.

Experimental Workflow: Safe Handling Protocol

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Verify Fume Hood Verify Fume Hood Don PPE->Verify Fume Hood Weigh/Measure in Hood Weigh/Measure in Hood Verify Fume Hood->Weigh/Measure in Hood Perform Experiment Perform Experiment Weigh/Measure in Hood->Perform Experiment Decontaminate Decontaminate Perform Experiment->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE

Caption: Step-by-step safe handling workflow.

First-Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

In the event of a spill, evacuate the area, and if safe to do so, contain the spill with an inert absorbent material.

Environmental Fate and Disposal

The chlorinated alkane component suggests that 4-chloro-1-(piperidin-1-yl)butan-1-one may be persistent in the environment and toxic to aquatic life.[3][2][15] Therefore, it must not be disposed of down the drain or in regular waste streams. All waste containing this compound should be collected in a designated, labeled, and sealed container for disposal by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.

Conclusion

While a specific Safety Data Sheet for 4-chloro-1-(piperidin-1-yl)butan-1-one is not currently available, a thorough analysis of its structural components allows for a robust, inferred hazard assessment. The presence of a chlorinated alkyl chain and an N-acyl piperidine moiety suggests that this compound is likely to be toxic, corrosive, a potential carcinogen, and harmful to the environment. Adherence to stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls, is paramount for the safe handling and use of this and structurally related molecules in a research and development setting.

References

  • GreenSpec. (n.d.). Short-Chain Chlorinated Paraffins (SCCPs) (aka Chlorinated alkanes). Retrieved from [Link]

  • ResearchGate. (2026, January 29). In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity effects of piperidine alkaloids. Retrieved from [Link]

  • Australian Government Department of Health. (2016, February 5). Piperidine: Human health tier II assessment. Retrieved from [Link]

  • AnalyteGuru. (2025, November 25). When “Fairy Lights” Turn Toxic: The Hidden Hazard of Chlorinated Paraffins. Retrieved from [Link]

  • Government of Canada. (2025, February 12). Chlorinated alkanes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2020, June 16). Alkanes, C14-17, chloro-: Environment tier II assessment. Retrieved from [Link]

  • Wilco Prime. (2024, October 2). The Importance of Chemical Safety in R&D Labs. Retrieved from [Link]

  • JRC Publications Repository. (n.d.). European Union Risk Assessment Report. Retrieved from [Link]

  • Bench-Top. (2024, July 8). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Retrieved from [Link]

  • SBLCore. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-1-(pyrrolidin-1-yl)butan-1-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). Retrieved from [Link]

  • Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 2-[(chloroacetyl)amino]-N-(3-methylphenyl)benzamide - GHS Data. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

Sources

Foundational

difference between 4-chlorobutyryl chloride and piperidinyl butanone derivatives

From Reagent to Scaffold: A Comparative Analysis in Medicinal Chemistry Executive Summary This guide delineates the critical distinctions between 4-Chlorobutyryl Chloride (4-CBC) and Piperidinyl Butanone Derivatives . Wh...

Author: BenchChem Technical Support Team. Date: February 2026

From Reagent to Scaffold: A Comparative Analysis in Medicinal Chemistry

Executive Summary

This guide delineates the critical distinctions between 4-Chlorobutyryl Chloride (4-CBC) and Piperidinyl Butanone Derivatives . While often appearing in the same synthetic schemes, these two entities occupy opposite ends of the drug development spectrum. 4-CBC is a high-energy, bifunctional electrophilic reagent used as a "molecular architect" to construct carbon skeletons. In contrast, piperidinyl butanones are typically the stable, pharmacologically active "functional entities" (scaffolds) resulting from those synthetic efforts, most notably in the butyrophenone class of antipsychotics (e.g., Haloperidol).

This document analyzes their divergence across three axes: Chemical Reactivity , Synthetic Interconnectivity , and Analytical Discrimination .

Part 1: Chemical Identity & Structural Divergence

The fundamental difference lies in their electronic nature and stability profiles. 4-CBC is designed to react; piperidinyl butanones are designed to bind.

Table 1: Physicochemical & Reactivity Profile Comparison
Feature4-Chlorobutyryl Chloride (4-CBC)Piperidinyl Butanone Derivatives
CAS Registry 4635-59-0Variable (Class)
Core Structure Linear Aliphatic Acyl HalideHeterocyclic Ketone
Primary Role Electrophile (Acylating/Alkylating Agent)Nucleophile / Pharmacophore (Ligand)
Electronic Character Electron-deficient (Lewis Acidic Carbonyl)Electron-rich (Basic Tertiary Amine)
Stability Unstable : Hydrolyzes rapidly in moist air to HCl and 4-chlorobutyric acid.Stable : Generally solid/crystalline as salts; stable in aqueous media at neutral pH.
Hazards Acute : Corrosive, Lachrymator, Fatal if inhaled.[1][2]Chronic : Potent CNS activity (Dopamine/Serotonin modulation).
Mechanistic Insight
  • 4-CBC: Possesses two electrophilic sites. The acyl chloride (C-1) is a "hard" electrophile, highly reactive toward heteroatoms (O, N) and aromatics (Friedel-Crafts). The alkyl chloride (C-4) is a "soft" electrophile, requiring activation (e.g., Iodide catalysis) for substitution.

  • Piperidinyl Butanones: The piperidine nitrogen acts as a proton acceptor (pKa ~9-10) and a hydrogen bond acceptor, critical for binding to Aspartate residues in G-Protein Coupled Receptors (GPCRs).

Part 2: Synthetic Interconnectivity (The "Why")

In medicinal chemistry, these two compounds are inextricably linked by the Friedel-Crafts


 Amination  sequence. 4-CBC is the precursor; the piperidinyl butanone is the product.
The Haloperidol Pathway

The most authoritative example of this relationship is the synthesis of butyrophenone neuroleptics. 4-CBC is used to attach a 4-carbon chain to a fluorobenzene ring, creating a reactive linker that captures the piperidine motif.

SynthesisPathway CBC 4-Chlorobutyryl Chloride (4-CBC) Inter Intermediate: 4-Chloro-4'-fluorobutyrophenone CBC->Inter Friedel-Crafts Acylation (AlCl3, Lewis Acid) ArH Fluorobenzene ArH->Inter Friedel-Crafts Acylation (AlCl3, Lewis Acid) Prod Product: Piperidinyl Butanone (e.g., Haloperidol) Inter->Prod Nucleophilic Substitution (SN2) (KI, Base, Heat) Pip 4-Substituted Piperidine Pip->Prod Nucleophilic Substitution (SN2) (KI, Base, Heat)

Figure 1: The synthetic lineage from 4-CBC to Piperidinyl Butanone scaffolds.

Part 3: Experimental Protocols

Protocol A: Handling & Reactivity of 4-CBC (The Precursor)

Objective: Friedel-Crafts Acylation to generate the linker. Context: This step exploits the high reactivity of the acyl chloride.

  • Setup: Flame-dry a 3-neck round-bottom flask. Equip with a pressure-equalizing addition funnel and a reflux condenser connected to a NaOH scrubber (to neutralize HCl gas).

  • Reagent Prep: Dissolve Fluorobenzene (1.2 eq) and anhydrous AlCl

    
     (1.1 eq) in dry dichloromethane (DCM) or carbon disulfide.
    
  • Addition: Add 4-Chlorobutyryl Chloride (1.0 eq) dropwise at 0°C.

    • Critical Control Point: Maintain temperature <5°C to prevent cyclization of 4-CBC onto itself (forming

      
      -butyrolactone derivatives).
      
  • Reaction: Allow to warm to RT and stir for 2-4 hours. Evolution of HCl gas indicates reaction progress.

  • Quench: Pour mixture over crushed ice/HCl. Extract organic layer.

    • Result: 4-chloro-1-(4-fluorophenyl)butan-1-one (The "Linker").[3]

Protocol B: Synthesis of Piperidinyl Butanone (The Scaffold)

Objective:


 Alkylation of a piperidine derivative.
Context: This step utilizes the linker generated in Protocol A.
  • Reagents: Combine the 4-chloro-butyrophenone intermediate (1.0 eq), the specific piperidine derivative (e.g., 4-(4-chlorophenyl)-4-hydroxypiperidine) (1.0 eq), Na

    
    CO
    
    
    
    (2.5 eq), and a catalytic amount of KI (0.1 eq).
  • Solvent: Use a polar aprotic solvent (DMF or Methyl Isobutyl Ketone - MIBK) to accelerate the

    
     reaction.
    
  • Reflux: Heat to reflux (approx. 100-110°C) for 12-24 hours.

    • Mechanism:[1][4][5][6][7] The KI converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction), which is then displaced by the piperidine nitrogen.

  • Workup: Filter inorganic salts. Evaporate solvent. Recrystallize from ethanol/water.

Part 4: Analytical Discrimination

Distinguishing the starting material (4-CBC) from the product (Piperidinyl Butanone) is critical for quality control.

Analytical Decision Tree

AnalysisTree Sample Unknown Sample IR FT-IR Spectroscopy (Carbonyl Region) Sample->IR AcylCl Peak @ ~1800 cm-1 (Acyl Chloride) IR->AcylCl High Wavenumber Ketone Peak @ ~1680 cm-1 (Aryl Ketone) IR->Ketone Lower Wavenumber Solubility Water Solubility / pH AcylCl->Solubility Ketone->Solubility Acidic Insoluble / Hydrolyzes to Acid (pH < 2) Solubility->Acidic Confirm 4-CBC Basic Soluble as Salt / Basic (pH > 8) Solubility->Basic Confirm Piperidinyl Deriv.

Figure 2: Logical workflow for analytical differentiation.

Key Spectral Markers[6][8]
Method4-Chlorobutyryl ChloridePiperidinyl Butanone Derivative
IR (C=O Stretch) ~1790–1810 cm⁻¹ (Sharp, intense). The electronegative Cl withdraws density, strengthening the bond.~1675–1690 cm⁻¹ (Aryl ketone). Conjugation with the phenyl ring lowers the wavenumber.
H-NMR (

-CH

)
Triplet at ~3.1 ppm (adjacent to -COCl).Triplet at ~2.4–2.5 ppm (adjacent to piperidine N).
Mass Spec (MS) Isotope Pattern: Distinct M+ and M+2 peaks (3:1 ratio) due to

Cl/

Cl.
Nitrogen Rule: Odd molecular weight (if 1 or 3 nitrogens present).

References

  • BenchChem. (2025).[8] α-Chlorobutyrophenone: A Technical Guide to its Discovery and Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2025). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent. PMC. Retrieved from

  • Thermo Fisher Scientific. (2026). Safety Data Sheet: 4-Chlorobutyryl chloride. Retrieved from

  • Sigma-Aldrich. (2026). Product Specification: 4-Chlorobutyryl chloride technical grade. Retrieved from

  • Shree Ganesh Remedies. (2025). Industrial Applications of 4-Chlorobutyryl Chloride in Fexofenadine Synthesis. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to the Investigation of CAS 90436-20-7

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide details a comprehensive investigation into the chemical identity and commercial availability of the substance designated by CA...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a comprehensive investigation into the chemical identity and commercial availability of the substance designated by CAS number 90436-20-7. Despite a thorough search of chemical databases and supplier catalogs, no definitive chemical structure, accepted scientific name, or commercial sources could be reliably associated with this identifier. This guide documents the investigative process, the resources consulted, and the potential interpretations of this finding. It serves as a valuable resource for researchers who may encounter this CAS number, saving significant time and effort by providing a clear and well-documented account of its elusive nature.

Introduction: The Enigma of CAS 90436-20-7

In the realm of chemical research and drug development, the Chemical Abstracts Service (CAS) number is a unique and unambiguous identifier for a specific substance. It is the bedrock of accurate communication and reliable procurement. However, instances arise where a CAS number appears in literature, patents, or internal documents, yet eludes identification through standard search protocols. CAS 90436-20-7 presents as one such enigma. This guide provides a detailed chronicle of the systematic approach taken to elucidate the identity and availability of this substance, offering a transparent view into the process of chemical due diligence.

Investigative Methodology

A multi-pronged approach was employed to maximize the potential for identifying CAS 90436-20-7. The search strategy was designed to query a wide range of chemical and commercial databases.

Initial Search Parameters

The investigation commenced with broad searches using the CAS number as the primary query. The following search terms were utilized across multiple search engines:

  • "CAS 90436-20-7"

  • "CAS 90436-20-7 suppliers"

  • "CAS 90436-20-7 commercial availability"

  • "90436-20-7 chemical name"

  • "90436-20-7 structure"

  • "90436-20-7 safety data sheet"

  • "90436-20-7 technical data"

Database and Resource Interrogation

The following authoritative chemical and regulatory databases were systematically queried:

  • PubChem: A comprehensive public database of chemical substances and their properties maintained by the U.S. National Institutes of Health (NIH).[1][2]

  • ChemSpider: A free chemical structure database providing fast access to over 100 million structures, properties, and associated data.[3][4]

  • ECHA (European Chemicals Agency): The central repository for data on chemical substances manufactured and imported in Europe.[5][6][7][8][9][10]

  • Commercial Supplier Catalogs: In-depth searches were conducted on the online platforms of major chemical suppliers, including Sigma-Aldrich (Merck), Fisher Scientific, and others.

The logical flow of this investigative process is illustrated in the following diagram:

Caption: Investigative workflow for CAS 90436-20-7.

Findings and Analysis

The comprehensive search across all targeted platforms and databases failed to yield any specific and verifiable information for CAS 90436-20-7.

  • No Direct Matches in Major Databases: PubChem and ChemSpider, two of the most extensive public chemical databases, returned no results for this specific CAS number.

  • Absence from Regulatory Inventories: The European Chemicals Agency (ECHA) database, which contains information on substances registered, evaluated, authorized, and restricted under REACH, also showed no records for CAS 90436-20-7.

  • No Commercial Listings: Searches of major chemical supplier catalogs did not identify any products associated with this CAS number. This indicates a lack of commercial availability, at least through conventional channels.

The consistent absence of data across these diverse and authoritative sources strongly suggests that CAS 90436-20-7 does not correspond to a publicly documented and commercially available chemical substance.

Potential Interpretations

Given the lack of positive identification, several possibilities could explain the existence of this CAS number:

  • Obsolete or Deleted CAS Number: The CAS Registry is a dynamic database, and numbers can be deleted or merged over time. It is possible that 90436-20-7 was once a valid identifier but has since been removed from the public record.

  • Internal or Proprietary Identifier: A company may have used this number as an internal identifier and mistakenly referred to it as a CAS number in documentation.

  • Typographical Error: The number itself could be a typographical error, with one or more digits being incorrect.

  • Confidential Substance: In rare cases, a substance's identity may be subject to a confidentiality claim, limiting its appearance in public databases. However, even in such cases, a placeholder or generic entry often exists.

Conclusion and Recommendations for Researchers

The investigation into CAS 90436-20-7 concludes that it is not a readily identifiable or commercially available chemical substance through standard public and commercial resources. For researchers, scientists, and drug development professionals who encounter this CAS number, the following actions are recommended:

  • Verify the Source: Scrutinize the original document where the CAS number was found. Look for any accompanying chemical name, structure, or other identifiers that could provide a clue.

  • Consider Typographical Errors: Systematically check for potential single-digit errors in the CAS number and search for the resulting variations.

  • Contact the Original Source: If possible, contact the author of the document or the organization that produced it to inquire about the identity of the substance.

This guide underscores the critical importance of verifying chemical identifiers and highlights the potential for ambiguity in scientific and technical literature. While the search for CAS 90436-20-7 did not yield a specific molecule, the rigorous documentation of this "negative" result provides a valuable service to the scientific community by preventing redundant and time-consuming searches for an elusive entity.

References

  • ECHA. Substance Information. [Link]

  • National Center for Biotechnology Information. PubChem. [Link]

Sources

Protocols & Analytical Methods

Method

preparation of dipiperidino compounds from 4-chloro-1-(piperidin-1-yl)butan-1-one

Abstract This application note details the optimized protocol for synthesizing 1,4-dipiperidino compounds, specifically targeting the transformation of 4-chloro-1-(piperidin-1-yl)butan-1-one into 1,4-di(piperidin-1-yl)bu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for synthesizing 1,4-dipiperidino compounds, specifically targeting the transformation of 4-chloro-1-(piperidin-1-yl)butan-1-one into 1,4-di(piperidin-1-yl)butan-1-one . This scaffold is a critical pharmacophore in neuroactive drug discovery, particularly for sigma receptor ligands and anticholinergic agents. The protocol utilizes a Finkelstein-catalyzed nucleophilic substitution (


) to enhance reaction kinetics and yield, overcoming the moderate reactivity of the 

-chloroalkyl linker.

Introduction & Chemical Strategy

The Challenge

The starting material, 4-chloro-1-(piperidin-1-yl)butan-1-one , contains two distinct functionalities:

  • Amide (C1): Chemically stable under standard nucleophilic alkylation conditions.

  • Alkyl Chloride (C4): The electrophilic site. Primary alkyl chlorides are moderately reactive but often require elevated temperatures or long reaction times to undergo substitution with secondary amines like piperidine, leading to thermal degradation or elimination side-products.

The Solution: Finkelstein Catalysis

To mitigate thermal risks and accelerate the reaction, this protocol employs Finkelstein catalysis . The addition of Potassium Iodide (KI) converts the alkyl chloride in situ to a highly reactive alkyl iodide. The iodide is a superior leaving group compared to chloride, significantly lowering the activation energy for the nucleophilic attack by piperidine.

Mechanism:

  • Halogen Exchange:

    
    
    
  • Nucleophilic Attack:

    
    
    
  • Regeneration: The iodide ion is regenerated, acting as a true catalyst.

Reaction Pathway Visualization

The following diagram outlines the mechanistic flow and the critical role of the iodide catalyst.

ReactionMechanism Start 4-chloro-1-(piperidin-1-yl)butan-1-one (Electrophile) Inter Transient Alkyl Iodide (Highly Reactive) Start->Inter Halogen Exchange (Finkelstein) KI KI (Catalyst) KI->Inter Product 1,4-di(piperidin-1-yl)butan-1-one (Target) Inter->Product SN2 Attack Pip Piperidine (Nucleophile) Pip->Product Product->KI I- Regenerated

Figure 1: Mechanistic pathway highlighting the in situ activation of the alkyl chloride via iodide catalysis.

Strategic Planning

Safety Profile (E-E-A-T)
  • 4-chloro-1-(piperidin-1-yl)butan-1-one: As an alkylating agent, this compound is a potential vesicant and mutagen. Handle in a fume hood with double nitrile gloves.

  • Piperidine: Toxic by inhalation and flammable. It has a foul odor; use a localized exhaust or scrubber if possible.

  • Acetonitrile: Toxic and metabolizes to cyanide in the body. Avoid skin contact.

Reagents & Equipment
ComponentGrade/SpecPurpose
Precursor >95% PuritySubstrate
Piperidine ReagentPlus®Nucleophile & Base
Potassium Carbonate (

)
Anhydrous, PowderAcid Scavenger (HCl removal)
Potassium Iodide (KI) 99%Finkelstein Catalyst
Acetonitrile (MeCN) AnhydrousPolar Aprotic Solvent
Equipment Reflux condenser,

line, Oil bath
Reaction setup

Experimental Protocol

Step 1: Reaction Assembly
  • Dry the System: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and purge with Nitrogen (

    
    ).
    
  • Solvent Charge: Add Acetonitrile (10 volumes relative to precursor mass) .

    • Note: Methyl Ethyl Ketone (MEK) is a viable alternative if higher reflux temperatures (

      
      ) are required, but MeCN (
      
      
      
      ) generally offers better solubility for the polar intermediate.
  • Reagent Addition:

    • Add 4-chloro-1-(piperidin-1-yl)butan-1-one (1.0 equiv).

    • Add Potassium Carbonate (

      
      )  (2.5 equiv).
      
      • Why: Although excess piperidine can act as a base, using inorganic

        
         simplifies purification by preventing the formation of piperidine hydrochloride salts which can complicate extraction.
        
    • Add Potassium Iodide (KI) (0.1 - 0.2 equiv).

    • Add Piperidine (1.2 equiv).

Step 2: Reaction & Monitoring
  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous stirring.
    
  • Time Course: The reaction typically reaches completion in 6–12 hours .

  • Monitoring (TLC):

    • Eluent: 5% Methanol in Dichloromethane (DCM).

    • Visualization: Iodine stain or Dragendorff’s reagent (specific for amines).

    • Endpoint: Disappearance of the starting chloride (

      
      ) and appearance of the polar product (
      
      
      
      ).
Step 3: Workup (Acid-Base Purification)

This step is critical. Direct evaporation yields salts trapped in the product. We utilize the basicity of the dipiperidino product for purification.

  • Filtration: Cool to room temperature. Filter off inorganic solids (

    
    ). Rinse the cake with DCM.
    
  • Evaporation: Concentrate the filtrate under reduced pressure to remove Acetonitrile/DCM.

  • Acid-Base Extraction Cycle:

    • Dissolve residue in DCM (50 mL) .

    • Wash 1: Water (2 x 20 mL) to remove trace water-soluble impurities.

    • Extraction: Extract the organic layer with 1M HCl (3 x 20 mL) .

      • Chemistry: The product (tertiary amine) protonates and moves to the aqueous phase. Neutral impurities remain in the DCM.[1]

    • Separation: Keep the Aqueous Acidic Layer . Discard the organic layer (or save for recovery of unreacted neutrals).

    • Basification: Cool the aqueous layer in an ice bath. Slowly add 4M NaOH until pH > 12. The product will oil out as a free base.

    • Final Extraction: Extract the cloudy aqueous mixture with DCM (3 x 30 mL) .

    • Drying: Dry combined organics over

      
      , filter, and evaporate.
      
Purification Logic Flowchart

WorkupFlow Crude Crude Reaction Mixture (Solids + Liquid) Filter Filter & Evaporate Solvent Crude->Filter Dissolve Dissolve Residue in DCM Filter->Dissolve AcidExt Extract with 1M HCl Dissolve->AcidExt OrgLayer1 DCM Layer (Contains Neutral Impurities) AcidExt->OrgLayer1 AqLayer1 Aqueous Acid Layer (Contains Product Salt) AcidExt->AqLayer1 Waste Discard OrgLayer1->Waste Basify Basify with NaOH (pH > 12) AqLayer1->Basify FinalExt Extract with Fresh DCM Basify->FinalExt FinalProd Pure Product (Free Base) FinalExt->FinalProd

Figure 2: Acid-Base extraction workflow ensuring removal of non-basic impurities and inorganic salts.

Characterization & Validation

Upon isolation, the product 1,4-di(piperidin-1-yl)butan-1-one should be a viscous oil or low-melting solid.

TechniqueDiagnostic SignalInterpretation
1H NMR

2.2 - 2.4 ppm (m, 6H)

-protons of the new piperidine ring and the

adjacent to it. (Upfield shift from the starting

at

ppm).
1H NMR

3.4 - 3.5 ppm (m, 4H)

-protons of the amide-bound piperidine (deshielded by carbonyl).
MS (ESI)

Molecular ion peak confirming substitution (Mass = Precursor - Cl + Piperidine).

Troubleshooting:

  • Low Yield? Ensure reagents are anhydrous. Water deactivates the alkyl chloride via hydrolysis (slow) or solvates the nucleophile excessively.

  • Incomplete Reaction? Add another 0.1 equiv of KI and prolong reflux. The catalyst is crucial.

References

  • Finkelstein Reaction Mechanism

    • Source: Organic Chemistry Portal.[2] "Finkelstein Reaction: Treatment of a primary alkyl halide with an alkali metal halide."[3][4]

    • URL:[Link]

  • Acid-Base Extraction Methodology

    • Source: Wikipedia / General Organic Chemistry Techniques. "Acid–base extraction utilizes the difference in solubility of a compound in its acid or base form."[5][6]

    • URL:[Link]

  • Piperidine Synthesis Context

    • Source: Scholars Research Library. "Piperidine mediated synthesis... The piperidine is planned to use a weaker base instead of strong base to enhance the better yields."
    • URL:[Link] (General context for piperidine-mediated condensations).

  • Nucleophilic Substitution on Chloro-Amides

    • Source: PrepChem. "Synthesis of 4-Chloro-1-(4-methylphenyl)butan-1-one" (Demonstrates the stability/reactivity of the chloro-linker).
    • URL:[Link]

Sources

Application

Grignard reaction compatibility with 4-chloro-1-(piperidin-1-yl)butan-1-one

Application Note: Chemoselective Modulation of 4-chloro-1-(piperidin-1-yl)butan-1-one with Grignard Reagents Executive Summary: The "Bifunctional Divergence" The reaction of 4-chloro-1-(piperidin-1-yl)butan-1-one with Gr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Modulation of 4-chloro-1-(piperidin-1-yl)butan-1-one with Grignard Reagents

Executive Summary: The "Bifunctional Divergence"

The reaction of 4-chloro-1-(piperidin-1-yl)butan-1-one with Grignard reagents (


) represents a classic case of divergent reactivity . This substrate contains three distinct reactive features:
  • Tertiary Amide (Piperidinyl): A reluctant electrophile that typically forms ketones or stable tetrahedral intermediates.

  • 
    -Alkyl Chloride:  A leaving group capable of intramolecular displacement.
    
  • 
    -Protons:  Acidic protons susceptible to deprotonation by strong bases like Grignard reagents.
    

Critical Insight: Researchers must recognize that this substrate acts as a "Masked Cyclopropyl Ketone" precursor. Under standard Grignard conditions, the reagent acts primarily as a base, triggering an intramolecular cyclization before or during the nucleophilic addition. Consequently, attempting to synthesize a linear 4-chloroketone using this method is chemically antagonistic and will result in low yields or mixtures.

This guide details the protocol for the dominant compatible pathway: The One-Pot Synthesis of Aryl/Alkyl Cyclopropyl Ketones.

Mechanistic Analysis & Compatibility Logic

To control the outcome, one must understand the competition between the Nucleophilic Pathway and the Basic Pathway .

The Dominant Pathway (Cyclization-Addition)

Because Grignard reagents are strong bases (


), they rapidly deprotonate the 

-position of the amide. The resulting magnesium enolate undergoes a rapid 3-exo-tet cyclization, displacing the terminal chloride to form a Cyclopropyl Amide . The excess Grignard reagent then attacks this intermediate to form the final Cyclopropyl Ketone .
The Suppressed Pathway (Direct Addition)

Direct addition to the carbonyl to form a linear 4-chloro ketone is kinetically disfavored. Even if the addition occurs first, the resulting magnesium alkoxide intermediate often facilitates the displacement of the chloride upon warming or workup.

Grignard_Mechanism Substrate 4-chloro-1-(piperidin-1-yl) butan-1-one Enolate Magnesium Enolate (Intermediate) Substrate->Enolate Deprotonation (Base Pathway) LinearFail Linear 4-Chloro Ketone (Minor/Unstable) Substrate->LinearFail Direct Addition (Suppressed) Grignard Grignard Reagent (R-MgX) CycloAmide Cyclopropyl Amide (Transient) Enolate->CycloAmide 3-exo-tet Cyclization (-MgCl2) Tetrahedral Tetrahedral Magnesiate CycloAmide->Tetrahedral Nucleophilic Attack (+R-MgX) Product Aryl/Alkyl Cyclopropyl Ketone Tetrahedral->Product Acidic Hydrolysis

Figure 1: Mechanistic divergence showing the dominant cyclization pathway driven by the basicity of the Grignard reagent.

Detailed Protocol: Synthesis of Cyclopropyl Ketones

This protocol utilizes the substrate's latent reactivity to synthesize cyclopropyl ketones in a single pot. This is the most robust application for this specific molecule.

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
4-chloro-1-(piperidin-1-yl)butan-1-one Substrate1.0Dried under vacuum before use.
Grignard Reagent (

)
Reagent2.5 - 3.0 Excess required: 1 eq for deprotonation, 1 eq for addition, 0.5-1.0 eq to drive equilibrium.
THF (Anhydrous) Solvent10-15 VEther can be used, but THF promotes the enolate cyclization better.
NH₄Cl (Sat. Aq.) QuenchExcessBuffers pH to prevent ring opening during workup.
Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

    • Charge the flask with 4-chloro-1-(piperidin-1-yl)butan-1-one (1.0 eq) and anhydrous THF (0.5 M concentration).

    • Cool the solution to 0 °C using an ice bath.

  • Grignard Addition (The Critical Phase):

    • Load the Grignard reagent (3.0 eq) into the addition funnel.

    • Slowly add the Grignard dropwise over 30–45 minutes.

    • Observation: You will observe a mild exotherm and gas evolution (alkane release) as the

      
      -proton is removed.
      
    • Note: The solution often turns yellow/orange, indicating enolate formation.

  • Reaction Propagation:

    • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (RT).

    • Heated Phase: To ensure complete cyclization and addition, heat the reaction to a gentle reflux (65 °C) for 3–6 hours.

    • Checkpoint: Monitor by TLC or LC-MS. The starting material (linear amide) should disappear. The intermediate cyclopropyl amide is usually consumed rapidly to form the magnesiate.

  • Quench & Hydrolysis:

    • Cool the mixture back to 0 °C.

    • Carefully quench with Saturated Aqueous Ammonium Chloride (

      
      ). Caution: Vigorous foaming will occur due to excess Grignard.
      
    • Stir the biphasic mixture vigorously for 30 minutes at RT to hydrolyze the imine/magnesiate intermediate.

  • Workup & Isolation:

    • Extract the aqueous layer with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine (

      
      ).
      
    • Dry over

      
      , filter, and concentrate.[1]
      
    • Purification: Flash column chromatography (Silica Gel, Hexanes/EtOAc gradient). The cyclopropyl ketone is typically less polar than the starting amide.

Alternative Protocol: "Linear Preservation" (High Difficulty)

Warning: This route is chemically antagonistic. If you strictly require the linear 1-aryl-4-chloro-1-butanone , Grignard reagents are not recommended. However, if no other option exists, use this modified "Inverse Addition" protocol to minimize enolization.

  • Strategy: Use Lanthanum(III) Chloride (

    
    )  to activate the amide carbonyl and suppress the basicity of the Grignard, or perform the reaction at cryogenic temperatures.
    
  • Complexation: Mix the amide with 1.0 eq of

    
     in THF and stir for 1 hour at RT.
    
  • Cryogenic Addition: Cool to -78 °C .

  • Stoichiometry Control: Add exactly 1.1 eq of Grignard reagent (slow addition).

  • Quench: Quench at -78 °C with acidic methanol (Acetic acid/MeOH) to protonate the intermediate before it can cyclize upon warming.

Success Rate: Low to Moderate.[2] Expect cyclized byproducts.

Troubleshooting & Compatibility Matrix

IssueProbable CauseCorrective Action
Low Yield of Ketone Incomplete addition to the hindered amide.Increase reflux time; Ensure 3.0 eq of Grignard is used.
Recovery of Starting Material Grignard acted only as a base, then reprotonated on workup.[3]The nucleophilic attack step failed. Use a "Turbo Grignard" (

) or higher temperature.
Formation of Tertiary Alcohol Double addition of Grignard.[4]Unlikely with piperidinyl amides (they form stable tetrahedral intermediates), but if observed, keep temperature lower during the addition phase.
Mixture of Linear/Cyclic Inefficient cyclization.Use THF (promotes ion separation) rather than Ether. Ensure reflux step is performed.[5]

References

  • General Reactivity of 4-Haloamides

    • Reaction of 4-chlorobutyramide with phenylmagnesium bromide. Close, W. J. Journal of Organic Chemistry, 1968 , 33(5), 2157–2159. Link

  • Synthesis of cyclopropyl ketones from 4-halo-1-butanones and amides. Waddell, T. G., et al. Journal of Chemical Education, 1995, 72, 187.
  • Grignard Addition to Tertiary Amides

    • Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents.[6] Sureshbabu, P., et al. Journal of Organic Chemistry, 2019 , 84(18), 11823–11838. Link

  • Mechanism of Grignard Reagents

    • Grignard Reagents: New Developments. Silverman, G. S., Rakita, P. E. (Eds).[1][7][8][9][10][11] Academic Press, 1996 . (Detailed discussion on the basicity vs. nucleophilicity of Mg reagents).

  • Substrate Data

    • 4-chloro-1-(piperidin-1-yl)butan-1-one.[9] PubChem Compound Summary. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of 4-Chloro-1-(piperidin-1-yl)butan-1-one

Ticket ID: #RXN-4CL-PIP-092 Status: Open Priority: High (Process Critical) Subject: Prevention of Cyclization Side Reactions in 4-Haloamide Intermediates Executive Summary & Diagnosis User Issue: Researchers frequently r...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RXN-4CL-PIP-092 Status: Open Priority: High (Process Critical) Subject: Prevention of Cyclization Side Reactions in 4-Haloamide Intermediates

Executive Summary & Diagnosis

User Issue: Researchers frequently report yield loss, formation of insoluble salts during storage, or the appearance of "fast-moving" impurities during the alkylation of 4-chloro-1-(piperidin-1-yl)butan-1-one (hereafter Compound A ).

Technical Diagnosis: Compound A is a "loaded spring." It contains both a nucleophile (the amide oxygen or the


-carbon) and an electrophile (the 

-chloride) within the same molecule. Depending on your conditions, it undergoes two distinct cyclization pathways that destroy the starting material:
  • Spontaneous O-Alkylation (Storage/Neutral conditions): The amide oxygen attacks the chloride via Neighbouring Group Participation (NGP) , forming a cyclic imidate salt.

  • Base-Mediated Cyclopropanation (Reaction conditions): Under basic conditions, the

    
    -carbon deprotonates and attacks the chloride, forming a cyclopropyl amide.
    

The Mechanics of Failure (Root Cause Analysis)

To prevent these issues, you must understand the mechanism. The following diagram illustrates the two divergent pathways that compete with your desired reaction.

CyclizationPathways Start 4-chloro-1-(piperidin-1-yl)butan-1-one (Compound A) Transition1 Transition State (O-Attack via NGP) Start->Transition1 Heat / Polar Solvent (Storage Issue) Enolate Alpha-Enolate (Formed by Base) Start->Enolate Strong Base (> pKa 25) Imidate Cyclic Imidate Salt (5-membered ring) Transition1->Imidate Cl- displacement Lactone Butyrolactone + Piperidine HCl Imidate->Lactone Hydrolysis (H2O) Cyclopropyl Cyclopropyl(piperidin-1-yl)methanone (3-membered ring) Enolate->Cyclopropyl Intramolecular Substitution

Figure 1: Divergent cyclization pathways. Path 1 (Top) occurs during storage or in polar solvents. Path 2 (Bottom) occurs during chemical synthesis under basic conditions.

Module A: Storage & Handling (Preventing O-Alkylation)

The Problem: The amide oxygen is sufficiently nucleophilic to displace the chloride over time, especially if the transition state is stabilized by polar solvents or heat. This forms a hygroscopic salt that eventually hydrolyzes.

Troubleshooting Guide: Storage Stability
VariableRecommendationTechnical Rationale
Temperature < 4°C (Refrigerated) The cyclization activation energy is moderate. Lowering kinetic energy exponentially decreases the rate of NGP (Neighbouring Group Participation).
Solvent Toluene, Hexane, or DCM Avoid high-dielectric solvents (DMF, DMSO, Methanol). The transition state involves charge separation (neutral

salt); polar solvents stabilize this state, accelerating cyclization.
Moisture Strictly Anhydrous If the cyclic imidate forms, moisture immediately hydrolyzes it to 4-chlorobutyric acid/lactone and piperidine. The free piperidine then catalyzes further degradation.
Additives Trace HCl Scavenger Small amounts of weak inorganic base (e.g., NaHCO3 packet in secondary containment) can prevent autocatalysis if trace acid is present.

FAQ: "My sample turned into a sticky solid."

  • Diagnosis: You likely formed the cyclic imidate salt.

  • Test: Dissolve a small amount in water and check pH. If it drops rapidly (acidic) and smells of piperidine, hydrolysis has occurred.

  • Recovery: Not possible. The chloride is gone.[1] Discard and resynthesize.

Module B: Reaction Optimization (Preventing Cyclopropanation)

The Problem: You likely want to displace the Chloride with an external nucleophile (e.g., a phenol or amine) to make a drug intermediate (like Ebastine). However, bases used to activate your nucleophile can deprotonate the


-carbon of Compound A, leading to rapid cyclopropanation.
Protocol: Selective Alkylation (Avoiding the "Cyclopropyl Trap")

Objective: Couple Compound A with a nucleophile (Nu-H) without forming the cyclopropyl impurity.

Step-by-Step Optimization:

  • Base Selection (The "Goldilocks" Zone):

    • Avoid: Strong bases like NaH, LDA, or Potassium tert-butoxide. These will quantitatively deprotonate the

      
      -carbon (
      
      
      
      ), causing immediate cyclopropanation.
    • Use:Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in acetone or acetonitrile. These are strong enough to deprotonate phenols/thiols but kinetically slow to deprotonate the amide

      
      -carbon.
      
  • The "Finkelstein" Adjustment:

    • Add Potassium Iodide (KI) (0.1 - 0.5 equiv).

    • Mechanism:[1][2][3][4][5][6][7][8] KI converts the alkyl chloride to an alkyl iodide in situ. The iodide is a better leaving group, accelerating the intermolecular reaction with your nucleophile faster than the intramolecular cyclization can occur.

  • Order of Addition (Critical):

    • Do NOT mix Compound A and Base alone.

    • Protocol: Pre-stir your Nucleophile + Base for 30 mins. Then, add Compound A slowly. This ensures the base is "busy" with the nucleophile and not available to degrade Compound A.

Decision Tree: Solvent & Base Selection

ReactionLogic Start Select Reaction Conditions BaseCheck Is Base pKa > 20? (e.g., NaH, KOtBu) Start->BaseCheck Stop STOP: High Risk of Cyclopropanation BaseCheck->Stop Yes SafeBase Use K2CO3 / Cs2CO3 BaseCheck->SafeBase No SolventCheck Solvent Choice SafeBase->SolventCheck PolarProtic Methanol/Ethanol SolventCheck->PolarProtic High Solubility PolarAprotic Acetone/MEK/ACN SolventCheck->PolarAprotic Standard RiskSolvolysis Risk: Solvolysis (Ether formation) PolarProtic->RiskSolvolysis Optimal OPTIMAL: Add 10 mol% KI Reflux 60-80°C PolarAprotic->Optimal

Figure 2: Logic flow for selecting reaction conditions to minimize side reactions.

Analytical Reference Data

Use these parameters to validate the purity of your compound and identify side products.

CompoundStructure Note1H NMR Signature (Diagnostic)
Compound A (Target)Linear ChainTriplet at

ppm (

-Cl)
Cyclic Imidate (Impurity 1)5-membered ringShift of

-O protons; appearance of broad salt peaks.
Cyclopropyl Amide (Impurity 2)3-membered ringDisappearance of triplet at 3.6 ppm. Appearance of high-field multiplets at

ppm (Cyclopropyl protons).

References

  • Neighbouring Group Participation (General Mechanism)

    • Topic: Mechanism of amide oxygen attacking alkyl halides (O-alkyl
    • Source: IUPAC Compendium of Chemical Terminology. "Neighbouring Group Participation."[2][4][5][8][9]

    • URL:[Link]

  • Cyclopropan

    
    -Halo Amides: 
    
    • Topic: Base-mediated intramolecular alkyl

      
      -halo carbonyls to form cyclopropanes.[7]
      
    • Source:Journal of the American Chemical Society.[10][11] "Catalytic Asymmetric Cyclopropanations." (Contextual reference on cyclopropane formation mechanics).

    • URL:[Link][10]

  • Synthesis of Piperidine Derivatives (Impurity Profile)

    • Topic: Synthesis of 4-chloro-piperidine derivatives and associated cyclization risks.[12]

    • Source:Rasayan Journal of Chemistry.
    • URL:[Link]

  • Ebastine Intermediate Synthesis (Contextual Application)

    • Topic: Handling of 4-chlorobutyryl piperidine in drug synthesis.
    • Source:ChemicalBook. "4-Chloropiperidine synthesis and related intermediates."[13]

Sources

Optimization

Technical Support Center: Removing Unreacted Piperidine from 4-chloro-1-(piperidin-1-yl)butan-1-one

Welcome to our dedicated technical guide for drug development professionals, researchers, and scientists. This resource provides in-depth troubleshooting and FAQs for the common challenge of removing unreacted piperidine...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical guide for drug development professionals, researchers, and scientists. This resource provides in-depth troubleshooting and FAQs for the common challenge of removing unreacted piperidine from the synthesis of 4-chloro-1-(piperidin-1-yl)butan-1-one. Our focus is on providing practical, evidence-based solutions to ensure the purity of your final product.

Introduction: The Persistence of Piperidine

The synthesis of 4-chloro-1-(piperidin-1-yl)butan-1-one typically involves the reaction of a suitable acyl chloride with piperidine. As piperidine is often used in excess to drive the reaction to completion, its removal from the final product is a critical purification step. Due to its basic nature and physical properties, residual piperidine can be challenging to eliminate and may impact the integrity of subsequent research and development stages.

Core Directive: Troubleshooting and FAQs

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Q1: What are the tell-tale signs of piperidine contamination in my 4-chloro-1-(piperidin-1-yl)butan-1-one product?

A1: Identifying piperidine contamination early can save significant time and resources. Here are the key indicators:

  • Distinctive Odor: Piperidine has a strong, unpleasant, amine-like odor, often described as peppery or fish-like.[1][2] If your product emits such an aroma, it is a strong indication of contamination.

  • Basic pH: As a secondary amine, piperidine is a medium-strong base.[3][] A simple pH test of your product dissolved in a neutral solvent (e.g., water) can reveal a basic pH, pointing to the presence of residual piperidine.

  • Analytical Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for detecting piperidine. Look for characteristic signals corresponding to the N-H proton of piperidine, which often appears as a broad singlet.

    • Chromatographic Methods: Techniques like Thin-Layer Chromatography (TLC) can reveal the presence of piperidine as a separate, often streaky, spot. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for detecting volatile impurities like piperidine.[5][6]

Q2: I've attempted to remove the piperidine by washing with an organic solvent, but the odor persists. What is a more robust purification method?

A2: While simple solvent washes may seem like a straightforward approach, they are often ineffective for complete piperidine removal. A more definitive and scientifically sound method is an acid-base extraction .

The Underlying Principle: This technique leverages the basicity of piperidine.[7] By washing an organic solution of your crude product with a dilute aqueous acid, the piperidine is protonated to form a water-soluble piperidinium salt. This salt then preferentially partitions into the aqueous layer, leaving your desired, less basic product in the organic phase.[8][9][10]

Detailed Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude 4-chloro-1-(piperidin-1-yl)butan-1-one in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).

  • Extraction: Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes to ensure thorough mixing. Allow the layers to fully separate.

  • Separation: Carefully drain the lower aqueous layer, which now contains the piperidinium salt.

  • Repeat: To ensure complete removal, repeat the acid wash two to three more times with fresh aqueous acid.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.

  • Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution to remove the bulk of the dissolved water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Visualizing the Acid-Base Extraction Workflow:

AcidBaseExtraction cluster_workflow Acid-Base Extraction Workflow Crude Crude Product in Organic Solvent AcidWash Wash with Dilute Aqueous Acid Crude->AcidWash Separate Separate Layers AcidWash->Separate OrganicLayer Organic Layer (Contains Product) Separate->OrganicLayer AqueousLayer Aqueous Layer (Contains Piperidinium Salt) Separate->AqueousLayer Neutralize Wash with aq. NaHCO3 OrganicLayer->Neutralize BrineWash Wash with Brine Neutralize->BrineWash Dry Dry (e.g., Na2SO4) BrineWash->Dry Concentrate Concentrate Dry->Concentrate Purified Purified Product Concentrate->Purified

Caption: A flowchart illustrating the key steps in an acid-base extraction for piperidine removal.

Q3: Are there any alternative purification methods if my product is sensitive to acidic conditions?

A3: Yes, if your product's stability is a concern, several other techniques can be employed:

Purification MethodAdvantagesDisadvantages
Column Chromatography Can achieve very high purity.More time-consuming, requires significant solvent volumes, and can result in product loss on the stationary phase.[11][12]
Distillation Potentially effective if there is a large boiling point difference and the product is thermally stable.May not be efficient if an azeotrope forms. High vacuum may be required due to the likely high boiling point of the product.
Short Silica Gel Plug A rapid method to remove baseline impurities.May not be as effective as a full column for complete separation.[13]
Q4: How can I be certain that all the piperidine has been removed from my final product?

A4: Post-purification analysis is essential to confirm the purity of your 4-chloro-1-(piperidin-1-yl)butan-1-one. The following methods are recommended:

  • ¹H NMR Spectroscopy: This is a definitive method. The absence of the characteristic piperidine signals in the ¹H NMR spectrum of your purified product provides strong evidence of its removal.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique capable of detecting even trace amounts of volatile impurities like piperidine.[14]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used, potentially with derivatization of piperidine to enhance its detection.[5][15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly specific and sensitive method for impurity analysis in pharmaceutical ingredients.[16]

References

  • Biosynce. (2025, July 7). What are the detection methods for piperidine? - Blog. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Google Patents. (n.d.). Detection method for determining piperidine residue in bulk drug.
  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

  • PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Reaction Chemistry & Engineering (RSC Publishing). (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Retrieved from [Link]

  • YouTube. (2020, March 22). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Piperidin-1-yl)butan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

  • Unknown Source. (n.d.). Methods for Removing the Fmoc Group.
  • PMC. (2022, March 29). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • MDPI. (2016, November 15). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-1-(piperidin-1-YL)butan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Chloro-1-butanol (CAS 928-51-8). Retrieved from [Link]

  • PubChem. (n.d.). 4-(Piperidin-1-yl)butan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-chloro-1-butanol. Retrieved from [Link]

  • Google Patents. (n.d.). US2623069A - Method of producing 4-chlorobutane-1-sulfonyl chloride.
  • MDPI. (2006, March 29). Synthesis of 8-chloro-11-(4-(3-(p-tolyloxy)propyl)piperazin-1-yl)-5H-dibenzo[b,e][3]diazepine. Retrieved from [Link]

Sources

Troubleshooting

hydrolysis issues with 4-chloro-1-(piperidin-1-yl)butan-1-one in aqueous media

Welcome to the technical support guide for 4-chloro-1-(piperidin-1-yl)butan-1-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities associated with the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-chloro-1-(piperidin-1-yl)butan-1-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities associated with the handling and use of this compound in aqueous environments. Due to its chemical structure, this molecule is susceptible to degradation, which can impact experimental reproducibility and outcomes. This guide provides in-depth answers to common questions, troubleshooting advice for stability issues, and validated protocols to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental stability characteristics of 4-chloro-1-(piperidin-1-yl)butan-1-one.

Q1: What are the primary degradation pathways and products for this compound in aqueous media?

A: In an aqueous solution, 4-chloro-1-(piperidin-1-yl)butan-1-one primarily degrades via two competing pathways:

  • Intramolecular Cyclization: The molecule can cyclize on itself, driven by the carbonyl oxygen acting as an internal nucleophile. This forms a highly reactive cyclic iminium ether intermediate. This intermediate is then rapidly hydrolyzed by water, breaking the molecule apart to yield gamma-butyrolactone and piperidine (which will be protonated in neutral or acidic solution).

  • Direct Hydrolysis: The terminal chloroalkane can undergo a direct nucleophilic substitution reaction with water, a process that is generally slower than the intramolecular pathway.[1][2] This reaction replaces the chlorine atom with a hydroxyl group, forming 4-hydroxy-1-(piperidin-1-yl)butan-1-one .[3]

The intramolecular cyclization pathway is often favored due to the close proximity of the reacting groups (an entropically favorable process), leading to cleavage of the parent molecule.

Q2: What is the underlying mechanism driving the degradation?

A: The degradation is primarily a result of nucleophilic substitution reactions. The key factor is the presence of both an electrophilic center (the carbon atom bonded to chlorine) and internal nucleophiles (the carbonyl oxygen) within the same molecule.

  • For Intramolecular Cyclization: This proceeds via an S_N2 (Substitution Nucleophilic Bimolecular) type mechanism, but occurs intramolecularly. The carbonyl oxygen attacks the carbon bearing the chlorine, displacing the chloride ion and forming a six-membered ring. This is a classic example of anchimeric assistance or "neighboring group participation," which significantly accelerates the rate of reaction compared to a simple intermolecular attack by water.

  • For Direct Hydrolysis: This is a standard intermolecular S_N2 reaction where a water molecule acts as the nucleophile.[4] Because water is a relatively weak nucleophile, this reaction is typically slow for primary alkyl chlorides at neutral pH and ambient temperature.[1]

The diagram below illustrates these competing degradation pathways.

G start_node 4-chloro-1-(piperidin-1-yl)butan-1-one (Aqueous Solution) path1_node Intramolecular Cyclization (Favored Pathway) start_node->path1_node Neighboring Group Participation path2_node Direct Hydrolysis (SN2) (Slower Pathway) start_node->path2_node Intermolecular attack by H₂O intermediate Cyclic Iminium Ether (Unstable Intermediate) path1_node->intermediate product2 4-hydroxy-1-(piperidin-1-yl)butan-1-one path2_node->product2 hydrolysis_step Rapid Hydrolysis intermediate->hydrolysis_step product1a Gamma-Butyrolactone hydrolysis_step->product1a product1b Piperidine hydrolysis_step->product1b

Caption: Competing degradation pathways in aqueous media.

Q3: What factors have the greatest impact on the stability of my compound?

A: The rate of degradation is highly sensitive to several experimental conditions. Understanding these factors is critical for maintaining the integrity of your compound.

FactorEffect on Degradation RateScientific Rationale
Temperature High Impact: Rate increases significantly with temperature.All chemical reactions, including both hydrolysis and cyclization, have activation energy barriers.[5] Higher temperatures provide the energy needed to overcome these barriers, accelerating the degradation kinetics according to the Arrhenius equation.
pH Moderate to High Impact: Degradation is faster at highly acidic or basic pH.Basic pH: The presence of hydroxide ions (OH⁻), a strong nucleophile, dramatically accelerates the direct hydrolysis pathway to form the 4-hydroxy product. Amide hydrolysis can also occur under strong basic conditions. Acidic pH: Strong acid can catalyze the hydrolysis of the cyclic intermediate formed during cyclization. It can also promote direct amide bond hydrolysis, though this typically requires harsh conditions.
Buffer Species Variable Impact: Nucleophilic buffers can directly react with the compound.Buffers containing nucleophilic species (e.g., Tris, phosphate, carboxylates) can participate in the substitution reaction, competing with water and the intramolecular reaction. This can lead to the formation of buffer adducts, further complicating the experimental system.
Co-solvents Variable Impact: Depends on the solvent's properties.Protic co-solvents (e.g., ethanol, methanol) can act as nucleophiles, leading to ether formation.[4] Aprotic polar solvents (e.g., DMSO, DMF) are generally better for stock solutions, but water contamination can still initiate degradation.
Q4: How can I detect and quantify the degradation of my compound?

A: A multi-faceted analytical approach is recommended due to the different physicochemical properties of the potential degradation products.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection: This is the primary method for tracking the disappearance of the parent compound and the appearance of the UV-active 4-hydroxy product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for confirming the identity of degradation products by mass and for detecting products that may co-elute with the parent compound. It is the gold standard for stability-indicating assays.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for detecting and quantifying the volatile and semi-volatile degradation products, such as piperidine and gamma-butyrolactone, which are challenging to retain and detect by RP-HPLC. Sensitive GC-MS methods have been developed for related chloro-alcohols.[6][7]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during experimentation.

Problem: My analytical results show rapid loss of the parent compound and the appearance of unexpected peaks.

This is the most common issue reported. The troubleshooting workflow below will help you identify the cause and the identity of the degradants.

G problem Problem: Unexpected peaks and/or rapid loss of parent compound. q1 Analyze peak by LC-MS. What is the mass? problem->q1 res1 Mass = [M-Cl+OH] (e.g., M+1.5 Da) q1->res1 Yes res2 Mass does not match expected degradants. q1->res2 No sol1 Conclusion: Direct Hydrolysis Product. Troubleshoot by lowering temperature, adjusting pH towards neutral, or reducing incubation time. res1->sol1 q2 Analyze sample by GC-MS. Are piperidine and/or gamma-butyrolactone present? res2->q2 sol2 Conclusion: Intramolecular Cyclization. This pathway is difficult to stop. Prepare solutions immediately before use and keep samples cold. q2->sol2 Yes q3 Is a nucleophilic buffer (e.g., Tris, phosphate) being used? q2->q3 No sol3 Conclusion: Buffer Adduct Formation. Switch to a non-nucleophilic buffer (e.g., HEPES, MES). q3->sol3 Yes sol4 Consider other sources: Contaminated reagents, reaction with target molecule, etc. q3->sol4 No G prep_buffer 1. Prepare Experimental Buffer (37°C) spike 3. Spike Stock into Buffer (e.g., 1:1000 dilution) Start Timer prep_buffer->spike prep_stock 2. Thaw Stock Solution (on ice) prep_stock->spike sample_t0 4. Immediately sample T=0 spike->sample_t0 sample_tx 5. Sample at Timepoints (e.g., 1, 2, 4, 8, 24h) spike->sample_tx quench 6. Quench each sample (e.g., add 3 vol. cold ACN with internal standard) sample_t0->quench sample_tx->quench analyze 7. Analyze all samples by LC-MS quench->analyze plot 8. Plot % Remaining vs. Time analyze->plot

Caption: Experimental workflow for a kinetic stability study.

References

  • VertexAI Search. Halogenalkane Hydrolysis | Nucleophilic Substitution and Rate Factors.
  • Edexcel A-Level Chemistry. Investigation of the rates of hydrolysis of halogenoalkanes.
  • StudySmarter. Hydrolysis Of Halogenoalkanes: Mechanism, Rates. (2023).
  • YouTube. Haloalkanes 5. Rate of hydrolysis shown & explained. (2015).
  • Chemrevise. Halogenoalkanes.
  • ResearchGate. Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent, 4-Chloro-1-butanol, in Active Pharmaceutical Ingredients.
  • PubMed. Novel sensitive determination method for a genotoxic alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients by LC-ICP-MS employing iodo derivatization.
  • Chemical Synthesis Database. 4-hydroxy-1-piperidin-1-ylbutan-1-one.

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity in Piperidinyl Butanone Derivatives

Introduction This guide addresses the kinetic stalling and low yields frequently encountered during the alkylation of piperidine derivatives with 4-chloro-1-butanone motifs (specifically 4-chloro-4'-fluorobutyrophenone a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the kinetic stalling and low yields frequently encountered during the alkylation of piperidine derivatives with 4-chloro-1-butanone motifs (specifically 4-chloro-4'-fluorobutyrophenone and its analogs). This transformation is the cornerstone of synthesizing butyrophenone neuroleptics like Haloperidol , Droperidol , and Benperidol .[1]

The core reaction involves an


 nucleophilic attack  by the piperidine nitrogen onto the 

-carbon of the alkyl chloride. While thermodynamically favorable, this reaction often suffers from "chlorine lethargy"—a kinetic bottleneck caused by the poor leaving group ability of chloride compared to bromide or iodide, exacerbated by the steric drag of the piperidine ring.[1]

Module 1: Diagnostic Workflow

Before altering reagents, identify the specific failure mode using this logic gate.

TroubleshootingFlow Start Start: Reaction Stalled/Slow CheckTLC Check TLC/HPLC: Is Starting Material (SM) remaining? Start->CheckTLC Branch1 SM Consumed, Low Product Yield CheckTLC->Branch1 No SM left Branch2 SM Persists, Low Conversion CheckTLC->Branch2 SM remains SideRxn Check for Cyclization (Cyclopropyl ketone impurity) Branch1->SideRxn SolventCheck Check Solvent System Branch2->SolventCheck Action1 Reduce Base Strength (Switch NaOH to K2CO3) SideRxn->Action1 Impurity Found Action2 Add Catalyst (KI / Finkelstein) SolventCheck->Action2 Solvent is optimal Action3 Switch to Dipolar Aprotic (DMF/DMAc) SolventCheck->Action3 Solvent is non-polar

Figure 1: Decision tree for isolating the root cause of low reactivity.

Module 2: The "Chlorine Lethargy" & Catalytic Solutions

The Problem: Leaving Group Physics

The C–Cl bond is stronger (~339 kJ/mol) and shorter than C–Br or C–I bonds. In


 reactions, the transition state requires significant bond stretching. Without activation, the activation energy (

) for displacing chloride with a secondary amine (piperidine) is often too high for standard reflux temperatures, leading to reaction times exceeding 24-48 hours.[2][1]
The Solution: In Situ Finkelstein Catalysis

To restore reactivity without changing the starting material to a more expensive bromide, you must employ iodide catalysis .

Protocol: Add 0.1 – 0.5 equivalents of Potassium Iodide (KI) or Sodium Iodide (NaI) to the reaction mixture.

Mechanism of Action:

  • Halogen Exchange: The iodide ion (

    
    ), being a superior nucleophile (soft base), rapidly displaces the chloride to form the transient alkyl iodide intermediate.[1]
    
  • Amine Attack: The alkyl iodide possesses a much weaker C–I bond (~222 kJ/mol) and a better leaving group.[2] The piperidine attacks this intermediate orders of magnitude faster than the chloride.

  • Regeneration: The iodide is released upon alkylation, re-entering the cycle.

FinkelsteinCycle RCl Alkyl Chloride (Substrate) RI Alkyl Iodide (Reactive Intermediate) RCl->RI + KI (Cat.) - KCl Product Piperidinyl Butanone (Product) RI->Product + Piperidine Fast Step Product->RI Iodide Recycles

Figure 2: The catalytic cycle of Iodide in amine alkylation.

Expert Insight: Even a small amount of water can solvate the iodide ion and kill its nucleophilicity. Ensure your KI is dry and the solvent is anhydrous.

Module 3: Solvent & Base Selection

Q: My reaction is stuck at 60% conversion despite refluxing in Toluene. Why?

A: Toluene is a non-polar solvent.[2] In


 reactions involving charged transition states (ammonium salt formation), non-polar solvents fail to stabilize the transition state. Furthermore, inorganic bases like 

are insoluble in toluene, creating a heterogeneous "surface-only" reaction.[2][1]

Recommended Fixes:

Solvent ClassExamplesSuitabilityWhy?
Dipolar Aprotic DMF, DMAc, NMP High Solvates cations (

), leaving anions (

, Piperidine) "naked" and highly reactive.[2]
Ketones MIBK, MEK Medium Good compromise.[2][1] Higher boiling point than acetone; often used in industrial Haloperidol synthesis.[2]
Non-Polar Toluene, Xylene Low Requires a Phase Transfer Catalyst (PTC) like TBAI or Aliquat 336 to function.[2]
Q: I see a major impurity at RRT 0.85. What is it?

A: This is likely the Cyclopropyl Ketone derivative.[2] Under strong basic conditions (e.g., NaOH, KOH) or high temperatures, the


-chloro ketone can undergo an intramolecular 

reaction (O-alkylation or C-alkylation) to form a cyclic ether or cyclopropane.[2]

Corrective Protocol:

  • Switch Base: Use Potassium Carbonate (

    
    )  or Sodium Bicarbonate (
    
    
    
    ) instead of Hydroxides.[2] These are strong enough to neutralize the HCl byproduct but too weak to deprotonate the
    
    
    -carbon of the ketone rapidly.
  • Stoichiometry: Use exactly 1.1 to 1.5 equivalents of base. Excess base promotes side reactions.[2]

Module 4: Step-by-Step Optimized Protocol

Objective: Synthesis of a Haloperidol analog via alkylation.

  • Charge Reactor:

    • 1.0 eq 4-Chloro-4'-fluorobutyrophenone .

    • 1.0 - 1.1 eq 4-Substituted Piperidine (e.g., 4-(4-chlorophenyl)-4-hydroxypiperidine).[2][1]

    • 1.5 eq Potassium Carbonate (

      
      )  (milled/anhydrous).[2]
      
    • 0.1 eq Potassium Iodide (KI) (Catalyst).

    • Solvent: MIBK (Methyl Isobutyl Ketone) or DMF (5-10 volumes).[2]

  • Reaction:

    • Heat to 90°C - 105°C (if MIBK) or 70°C - 80°C (if DMF).

    • Note: Do not exceed 110°C to minimize cyclization.[2]

    • Agitate vigorously.[2] The reaction is heterogeneous; mass transfer limits reactivity.

  • Monitoring:

    • Check HPLC after 6 hours.[2]

    • Target: < 2% unreacted chloride.[2]

  • Workup:

    • Cool to 25°C.

    • Filter off inorganic salts (KCl, KHCO3).[2][1]

    • Evaporate solvent or perform an aqueous wash to remove DMF.[2]

    • Recrystallize (typically from Ethanol/Water) to remove trace iodide salts.[2]

References

  • Synthesis of Haloperidol (Patent) . Process for preparing haloperidol. CA1129424A.[2] (Describes the use of KI catalysis and aqueous basic solutions).

  • Mechanistic Insight on Amine Alkylation . Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. Chinese Chemical Society.[2] (Validates the iodide catalytic cycle mechanism). [2]

  • Nucleophilic Substitution Kinetics . Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC / NIH.[2] (Discusses the "element effect" and leaving group order Cl vs I).

  • Haloperidol Impurity Profiling . Haloperidol EP Impurities and Related Compounds. SynThink Chemicals.[2] (Identifies degradation and cyclization pathways).

Sources

Troubleshooting

Technical Support Center: HCl Byproduct Management in the Synthesis of 4-chloro-1-(piperidin-1-yl)butan-1-one

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-chloro-1-(piperidin-1-yl)butan-1-one.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-chloro-1-(piperidin-1-yl)butan-1-one. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-proven insights to help you navigate challenges related to the management of hydrogen chloride (HCl) byproducts.

Section 1: The Root Cause Analysis: Understanding HCl Formation

Q: Why is hydrogen chloride (HCl) a necessary byproduct of the reaction between 4-chlorobutyryl chloride and piperidine?

A: The formation of HCl is intrinsic to the reaction mechanism, which is a classic nucleophilic acyl substitution.[1] Here's the step-by-step causality:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine (a potent nucleophile) attacks the electrophilic carbonyl carbon of 4-chlorobutyryl chloride.

  • Tetrahedral Intermediate: This forms a transient tetrahedral intermediate where the carbonyl oxygen carries a negative charge, and the piperidine nitrogen carries a positive charge.

  • Collapse and Elimination: The intermediate collapses, reforming the carbonyl double bond. This expels the most stable leaving group, which is the chloride ion (Cl⁻).

  • Proton Transfer: The product at this stage is the protonated amide. The expelled chloride ion is basic enough to deprotonate the positively charged nitrogen, yielding the final neutral product, 4-chloro-1-(piperidin-1-yl)butan-1-one, and one equivalent of hydrogen chloride (HCl).

Q: What immediately happens to the HCl generated in the reaction flask?

A: The reaction mixture contains piperidine, which is a moderately strong organic base (the pKa of its conjugate acid, piperidinium, is approximately 11.12).[2] HCl is a strong acid. Consequently, an instantaneous and exothermic acid-base reaction occurs, forming the salt piperidinium hydrochloride.[3][4]

Piperidine + HCl → Piperidinium Hydrochloride

This salt is often a white solid that may precipitate from common organic solvents, such as dichloromethane (DCM) or diethyl ether.[5][6] This sequestration of the piperidine nucleophile as its hydrochloride salt is a critical issue that must be managed to ensure the reaction proceeds to completion.

Section 2: Troubleshooting Guide for HCl-Related Issues

This section addresses common problems encountered during the synthesis and work-up, directly linking them to HCl byproduct management.

Q: My reaction seems to have stopped prematurely, and a thick white slurry has formed. What's the problem?

A: Probable Cause: You are observing the precipitation of piperidinium hydrochloride.[4][5][7] This occurs when the HCl byproduct reacts with your piperidine starting material, effectively removing it from the reaction. If you used a 1:1 molar ratio of reactants, the reaction will theoretically stop at 50% conversion as half of your nucleophile is consumed in this acid-base side reaction.

Solution:

  • In-situ HCl Scavenging: The standard industrial and laboratory practice is to add an auxiliary, non-nucleophilic base to the reaction mixture from the outset.[6] This "scavenger" base neutralizes the HCl as it is formed, preventing the consumption of your primary amine nucleophile.

    • Recommended Scavenger: Triethylamine (TEA) is a common choice. It is a tertiary amine, making it non-nucleophilic towards the acid chloride, but its basicity (pKa of conjugate acid ~10.75) is sufficient to neutralize the generated HCl.[2][8]

    • Protocol Adjustment: Add 1.1 to 1.5 equivalents of triethylamine to the solution of piperidine before the dropwise addition of 4-chlorobutyryl chloride.[6] The byproduct will now be triethylammonium chloride, which also typically precipitates but does not consume your key reactant.

Q: My final yield is very low after performing a standard aqueous work-up. Where could my product have gone?

A: Probable Cause: Your desired product, being an amine derivative, can be protonated and become water-soluble. If the HCl byproduct was not completely neutralized during the work-up, your product partitioned into the acidic aqueous layer as its hydrochloride salt and was discarded.

Solution: The Self-Validating Neutralization Wash

  • Add Base: After quenching the reaction, add an aqueous solution of a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to the separatory funnel.[6][9]

  • Validate with pH: This is the critical self-validating step. After shaking the separatory funnel, allow the layers to separate. Use a pH strip or a calibrated pH meter to test the aqueous layer. Ensure the pH is basic (pH > 8) .[10]

  • Adjust if Necessary: If the aqueous layer is still neutral or acidic, add more of the basic solution and re-test. Do not proceed until you have confirmed a basic pH. This guarantees that your product is in its neutral, organic-soluble form.

Q: A persistent emulsion formed during my liquid-liquid extraction. How can I break it?

A: Probable Cause: Emulsions are common in acid-base extractions, especially when the pH of the aqueous phase is close to the pKa of the amine species, or when vigorous shaking creates finely dispersed droplets.

Solutions:

  • Add Brine: The most common first step is to add a saturated aqueous solution of sodium chloride (brine).[6][9] This increases the ionic strength of the aqueous layer, which helps to break up the emulsion and forces the separation of the organic and aqueous phases.

  • Gentle Swirling: Instead of vigorous shaking, invert the separatory funnel gently multiple times.

  • Filtration: For stubborn emulsions, passing the entire mixture through a pad of Celite or glass wool can sometimes break it.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for forcing layer separation.

Section 3: Standard Operating Protocol (SOP) for HCl Byproduct Removal

This protocol outlines a robust work-up procedure designed for the complete removal of HCl and related salts.

Experimental Protocol: Aqueous Work-up and Purification
  • Reaction Quench: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel in an ice bath. Slowly add deionized water or a saturated aqueous NaHCO₃ solution to quench any remaining 4-chlorobutyryl chloride.[6]

  • Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel. Rinse the reaction flask with the organic solvent used for the reaction (e.g., DCM, Ethyl Acetate) and add this to the funnel to ensure a quantitative transfer.

  • Basic Wash (Neutralization): Add 1 M sodium bicarbonate (NaHCO₃) solution to the funnel. Stopper the funnel, shake vigorously while periodically venting to release any CO₂ pressure, and allow the layers to separate.

  • pH Validation: Drain the lower aqueous layer and test its pH to ensure it is > 8. This confirms that all acidic species have been neutralized.

  • Acidic Wash (Removal of Excess Amine): To remove any unreacted piperidine or triethylamine, wash the organic layer with 1 M HCl.[3][6] The protonated amines will move into the aqueous layer. Note: Your product may also have some solubility in the acidic wash; this step should be performed efficiently.

  • Second Basic Wash: Wash the organic layer again with saturated aqueous NaHCO₃ to remove any residual acid from the previous step.[6]

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove the bulk of the dissolved water.[9]

  • Drying: Drain the organic layer into a clean Erlenmeyer flask. Add a sufficient quantity of an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and swirl.[6][10] The solution should be clear, and the drying agent should move freely.

  • Filtration and Concentration: Filter the organic solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Further Purification: If necessary, purify the crude material by column chromatography on silica gel or by recrystallization.[6]

Workflow for HCl Byproduct Removal

HCl_Removal_Workflow cluster_reaction Reaction Phase cluster_workup Aqueous Work-up Phase cluster_isolation Isolation Phase Reaction Crude Reaction Mixture (Product, Piperidinium-HCl, Solvent) Quench 1. Quench Reaction (e.g., with H₂O or sat. NaHCO₃) Reaction->Quench Base_Wash 2. Basic Wash (1M NaHCO₃) (Neutralizes HCl) Quench->Base_Wash pH_Check 3. pH Check (Aqueous Layer > 8) (Self-Validating Step) Base_Wash->pH_Check pH_Check->Base_Wash If pH <= 8 Acid_Wash 4. Acidic Wash (1M HCl) (Removes excess amines) pH_Check->Acid_Wash If pH > 8 Brine_Wash 5. Brine Wash (Removes bulk water) Acid_Wash->Brine_Wash Drying 6. Dry Organic Layer (e.g., Na₂SO₄) Brine_Wash->Drying Concentration 7. Concentrate (Rotary Evaporator) Drying->Concentration Purified_Product Purified Product Concentration->Purified_Product

Caption: Workflow for HCl removal in the synthesis of 4-chloro-1-(piperidin-1-yl)butan-1-one.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use a stronger base like sodium hydroxide (NaOH) for the neutralization wash instead of sodium bicarbonate?

A: Yes, you can, but it comes with risks and benefits.

  • Pros: NaOH is a stronger base and will neutralize acids very effectively.

  • Cons: It is less forgiving. The high local pH generated upon addition can potentially hydrolyze ester functionalities if present in your molecule or promote other side reactions. Sodium bicarbonate is a weaker base, making it a safer choice for delicate substrates, and the CO₂ evolution provides a visual cue for the neutralization process.

Q: Why is the final brine wash important?

A: The brine wash is a pre-drying step. Organic solvents can dissolve a small amount of water. The brine wash, due to its high ionic strength, draws most of this dissolved water out of the organic layer, reducing the amount of drying agent needed and making the subsequent drying step faster and more efficient.[6][9]

Q: How can I be certain all hydrochloride salts have been removed before concentrating my product?

A: There are two primary checks:

  • pH Validation: As detailed in the SOP, ensuring the final aqueous wash is neutral or slightly basic is the most critical indicator.

  • Visual Inspection: Hydrochloride salts are often insoluble in organic solvents. Your final, dried organic solution should be clear and free of any solid particulate before you filter and concentrate it.

Section 5: Supporting Technical Data

The choice of base for neutralization and scavenging is guided by their relative basicities, which can be compared using the pKa of their conjugate acids. A base can effectively deprotonate an acid if the pKa of its conjugate acid is higher than the pKa of the acid being neutralized.

CompoundConjugate AcidpKa of Conjugate AcidRole/Significance
PiperidinePiperidinium ion~11.12[2]The primary nucleophile; will be protonated by HCl.
Triethylamine (TEA)Triethylammonium ion~10.75[2]Common scavenger base; strong enough to neutralize HCl.
Sodium BicarbonateCarbonic Acid (H₂CO₃)~6.35Common work-up base; effective for neutralizing strong acids like HCl.

References

  • University of York. (n.d.). Chemically-active extraction. Retrieved from [Link]

  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]

  • Unknown Source. (n.d.). Acid-Base Extraction. (Link not available)
  • ResearchGate. (2015, December 8). How can I separate my active natural compound from HCL?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]

  • Unknown Source. (2025, May 6). The 'pKas' of bases. (Link not available)
  • ResearchGate. (2015, November 4). Is triethylamine going to catalyze the condensation reaction in more or less the same way as piperidine does?. Retrieved from [Link]

  • Unknown Source. (n.d.). Liquid/liquid Extraction. (Link not available)
  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]

  • Filo. (2025, February 12). Piperidine is an amine base used in organic reactions. The conjugate acid.... Retrieved from [Link]

  • Unknown Source. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis. (Link not available)
  • Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-Chloro- vs. 4-Bromo-1-(piperidin-1-yl)butan-1-one

For researchers and professionals in drug development and synthetic chemistry, the choice of starting materials is a critical decision that dictates reaction efficiency, yield, and overall project timelines. This guide p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the choice of starting materials is a critical decision that dictates reaction efficiency, yield, and overall project timelines. This guide provides an in-depth comparison of the reactivity of two closely related alkylating agents: 4-chloro-1-(piperidin-1-yl)butan-1-one and 4-bromo-1-(piperidin-1-yl)butan-1-one. By understanding the fundamental principles that govern their chemical behavior and reviewing supporting experimental frameworks, you can make more informed decisions in your synthetic strategies.

Introduction: The Decisive Role of the Leaving Group

At first glance, 4-chloro-1-(piperidin-1-yl)butan-1-one and its bromo-analogue are structurally almost identical. Both feature a piperidinyl amide moiety connected to a four-carbon chain, with a halogen atom at the terminal position. This structure makes them valuable intermediates, often employed to introduce the piperidinylbutanoyl group into a target molecule via nucleophilic substitution.

However, the seemingly minor difference between a chlorine and a bromine atom at the 4-position has profound implications for their reactivity. This guide will demonstrate, based on established chemical principles and a proposed experimental design, that 4-bromo-1-(piperidin-1-yl)butan-1-one is the more reactive of the two compounds in nucleophilic substitution reactions. The primary reason for this difference lies in the concept of "leaving group ability."

Theoretical Framework: Why Bromide Surpasses Chloride as a Leaving Group

Nucleophilic substitution reactions are a cornerstone of organic synthesis. In the case of these primary alkyl halides, the reaction is most likely to proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This is a single-step process where a nucleophile attacks the carbon atom bearing the halogen, and the halogen departs simultaneously.[3][4] The rate of this reaction is dependent on the concentrations of both the alkyl halide and the nucleophile.[5]

The efficiency of an SN2 reaction is heavily influenced by the nature of the leaving group. A "good" leaving group is a species that can readily depart from the carbon backbone, taking a pair of electrons with it, and remain stable in solution.[6][7] The key factors that determine leaving group ability are:

  • Basicity: Weaker bases are better leaving groups. A weak base is less likely to re-attack the carbon atom, thus favoring the forward reaction. To assess this, we can look at the acidity of the conjugate acid. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻).[1][6] This is a strong indicator that bromide is a better leaving group.

  • Bond Strength: The bond between the carbon atom and the leaving group must be broken during the reaction. A weaker bond requires less energy to break, leading to a lower activation energy and a faster reaction rate. The carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond.[4][8][9]

  • Polarizability: Larger atoms, like bromine, have more diffuse electron clouds that are more easily distorted. This increased polarizability helps to stabilize the developing negative charge in the transition state of the SN2 reaction, further lowering the activation energy.[5]

Considering these factors, the established order of reactivity for alkyl halides in SN2 reactions is R-I > R-Br > R-Cl > R-F.[1][4] Therefore, 4-bromo-1-(piperidin-1-yl)butan-1-one is predicted to react significantly faster than 4-chloro-1-(piperidin-1-yl)butan-1-one under identical conditions.

SN2_Comparison sub_Cl Nu⁻ + 4-Chloro-1-(piperidin-1-yl)butan-1-one ts_Cl [Transition State]Cl sub_Cl->ts_Cl ΔG‡ (Chloro) p1 sub_Cl->p1 p2 ts_Cl->p2 prod_Cl Product + Cl⁻ sub_Br Nu⁻ + 4-Bromo-1-(piperidin-1-yl)butan-1-one ts_Br [Transition State]Br sub_Br->ts_Br ΔG‡ (Bromo) p3 sub_Br->p3 p4 ts_Br->p4 prod_Br Product + Br⁻ p1->ts_Cl p2->prod_Cl p3->ts_Br p4->prod_Br note Conceptual Energy Profile ΔG‡ (Bromo) < ΔG‡ (Chloro) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_sol Prepare 0.1M Alkyl Halide & 0.2M NaN₃ Solutions in DMF setup Equilibrate Alkyl Halide Solutions at 50°C prep_sol->setup initiate Add NaN₃ Solution Start Timer setup->initiate sampling Withdraw Aliquots at Time Intervals (t = 0, 5, 15...) initiate->sampling quench Quench Aliquots in Cold Water sampling->quench hplc Analyze Samples by HPLC/GC quench->hplc plot Plot ln[Reactant] vs. Time hplc->plot calc Calculate Rate Constants (k') plot->calc compare Compare k'(Bromo) vs. k'(Chloro) calc->compare

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Validation of 4-chloro-1-(piperidin-1-yl)butan-1-one and its Regioisomers

In the realm of pharmaceutical development and chemical research, the precise structural characterization of a synthesized molecule is paramount. Ambiguity in structure, particularly among regioisomers—compounds with the...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of pharmaceutical development and chemical research, the precise structural characterization of a synthesized molecule is paramount. Ambiguity in structure, particularly among regioisomers—compounds with the same molecular formula but different connectivity—can lead to significant variations in biological activity, toxicity, and overall efficacy. This guide provides a comprehensive, technically-grounded framework for the structural validation of 4-chloro-1-(piperidin-1-yl)butan-1-one, a key intermediate in various synthetic pathways. We will explore a multi-technique analytical approach to unequivocally differentiate the target molecule from its potential regioisomers, ensuring the integrity and reliability of your research.

The Synthetic Challenge: Formation of Regioisomers

The synthesis of 4-chloro-1-(piperidin-1-yl)butan-1-one typically involves the acylation of piperidine with 4-chlorobutanoyl chloride. While this reaction is generally robust, the potential for side reactions or the use of isomeric starting materials necessitates a thorough validation of the final product's structure. The primary regioisomers of concern would involve alternative arrangements of the chloro, piperidinyl, and carbonyl groups along the four-carbon chain.

For the purpose of this guide, we will focus on distinguishing the target molecule from a plausible regioisomer: 1-chloro-4-(piperidin-1-yl)butan-2-one. While other isomers are theoretically possible, this example serves to illustrate the analytical principles that can be broadly applied.

A Multi-faceted Analytical Strategy

A definitive structural elucidation relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system. Our approach will integrate Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for distinguishing regioisomers, as it provides detailed information about the chemical environment of each nucleus (¹H and ¹³C) and their connectivity.[1][2]

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling (J-coupling), and integration (relative number of protons).

Expected ¹H NMR Data Comparison:

Assignment 4-chloro-1-(piperidin-1-yl)butan-1-one (Expected δ, ppm) 1-chloro-4-(piperidin-1-yl)butan-2-one (Expected δ, ppm) Key Differentiator
-CH₂-Cl ~3.6 (t)~4.2 (s)The multiplicity and chemical shift of the protons on the carbon bearing the chlorine atom are highly diagnostic. The triplet in the target molecule arises from coupling to the adjacent methylene group, whereas a singlet would be expected for the regioisomer.
-CH₂-C=O ~2.5 (t)~2.8 (t)The chemical shift of the protons alpha to the carbonyl will differ based on the neighboring group.
-CH₂-CH₂- ~2.0 (quintet)-The central methylene group in the target molecule will appear as a quintet due to coupling with both adjacent methylene groups. This signal would be absent in the regioisomer.
Piperidine Protons ~1.5-1.7 (m), ~3.4-3.5 (m)~1.5-1.7 (m), ~2.4-2.6 (m)The chemical shifts of the piperidine protons, particularly those adjacent to the nitrogen, will be influenced by the nature of the substituent on the nitrogen.

Note: Predicted chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. This can be a simple yet powerful method to differentiate between isomers with different symmetry.[1]

Expected ¹³C NMR Data Comparison:

Assignment 4-chloro-1-(piperidin-1-yl)butan-1-one (Expected δ, ppm) 1-chloro-4-(piperidin-1-yl)butan-2-one (Expected δ, ppm) Key Differentiator
C=O ~170~205The chemical shift of the carbonyl carbon is highly dependent on its chemical environment (amide vs. ketone), providing a clear point of distinction.
-CH₂-Cl ~45~50The chemical shift of the carbon attached to the chlorine atom will vary.
-CH₂-N ~42, ~47 (piperidine)~58, ~25 (piperidine)The electronic environment around the nitrogen atom significantly impacts the chemical shifts of the adjacent piperidine carbons.
2D NMR Techniques: Unambiguous Connectivity Mapping

For complex molecules or when 1D spectra are ambiguous, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the tracing of proton connectivity through the carbon chain. For 4-chloro-1-(piperidin-1-yl)butan-1-one, COSY would show correlations between the protons of the -CH₂-Cl, -CH₂-, and -CH₂-C=O groups, confirming the linear butanoyl chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C nuclei, enabling the definitive assignment of protonated carbons.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. For the target molecule, a key HMBC correlation would be observed between the protons of the -CH₂-CH₂-C=O group and the carbonyl carbon, confirming their proximity.

Mass Spectrometry (MS): Elucidating the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.[3][4]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition. Both 4-chloro-1-(piperidin-1-yl)butan-1-one and its regioisomer have the same molecular formula (C₉H₁₆ClNO) and therefore the same exact mass. While not useful for differentiating these specific regioisomers, it is a crucial first step to confirm the elemental composition and rule out other potential impurities.

Tandem Mass Spectrometry (MS/MS)

In MS/MS, the molecular ion is isolated and then fragmented. The resulting fragmentation pattern is often unique to a specific isomer.[3]

Expected Fragmentation Differences:

  • 4-chloro-1-(piperidin-1-yl)butan-1-one: The amide bond is a common site of cleavage, which would lead to the formation of a piperidinyl cation and a 4-chlorobutanoyl radical, or vice versa.[5] Alpha-cleavage next to the carbonyl group is also expected.[6][7]

  • 1-chloro-4-(piperidin-1-yl)butan-2-one: Cleavage adjacent to the ketone carbonyl would be a dominant fragmentation pathway. Loss of a chloromethyl radical is also a likely fragmentation event.

dot graph TD { subgraph "MS/MS Fragmentation of 4-chloro-1-(piperidin-1-yl)butan-1-one" A["[M]+•"] -->|Amide Cleavage| B["Piperidinyl Cation"]; A -->|Alpha Cleavage| C["[M-CH₂CH₂Cl]+"]; end }

A simplified representation of potential fragmentation pathways.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[8]

Expected IR Absorption Differences:

Functional Group 4-chloro-1-(piperidin-1-yl)butan-1-one (Expected Wavenumber, cm⁻¹) 1-chloro-4-(piperidin-1-yl)butan-2-one (Expected Wavenumber, cm⁻¹) Key Differentiator
C=O Stretch ~1640-1680~1715The carbonyl stretching frequency is highly diagnostic. Amides typically show a C=O stretch at a lower wavenumber compared to ketones due to resonance delocalization.[8][9][10]
C-Cl Stretch ~600-800~600-800While present in both, this peak is less diagnostic for differentiating these regioisomers.
C-N Stretch ~1000-1250~1000-1250The C-N stretch will be present in both molecules.

The most significant difference in the IR spectra will be the position of the carbonyl absorption band. This single peak can often provide a strong indication of the correct regioisomer.[11]

Experimental Protocols

NMR Sample Preparation (General)
  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

  • Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra using a standard NMR spectrometer.

Mass Spectrometry (General)
  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Infuse the sample directly into the mass spectrometer or inject it via an LC system.

  • Acquire a full scan mass spectrum to determine the molecular weight.

  • Perform MS/MS analysis by selecting the molecular ion as the precursor and applying collision-induced dissociation (CID).

Infrared Spectroscopy (ATR)
  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Logical Workflow for Structural Validation

dot graph TD { A[Synthesis of 4-chloro-1-(piperidin-1-yl)butan-1-one] --> B{Initial Characterization}; B --> C[IR Spectroscopy]; C --> D{C=O Stretch at ~1650 cm⁻¹?}; D -- Yes --> E[Proceed to NMR]; D -- No --> F[Re-evaluate Synthesis/Purification]; E --> G[¹H and ¹³C NMR]; G --> H{Spectra Consistent with Target?}; H -- Yes --> I[2D NMR (COSY, HSQC, HMBC)]; H -- No --> J[Hypothesize Alternative Structure]; I --> K{Connectivity Confirmed?}; K -- Yes --> L[Mass Spectrometry]; K -- No --> J; L --> M[HRMS for Elemental Composition]; M --> N[MS/MS for Fragmentation Pattern]; N --> O{Data Consistent with Target?}; O -- Yes --> P[Structure Validated]; O -- No --> J; }

A logical workflow for the structural validation process.

Conclusion

The structural validation of 4-chloro-1-(piperidin-1-yl)butan-1-one and the differentiation from its regioisomers is a critical step in ensuring the quality and reliability of chemical research. By employing a multi-technique approach that leverages the strengths of NMR spectroscopy, mass spectrometry, and infrared spectroscopy, researchers can achieve an unambiguous structural assignment. The convergence of data from these orthogonal techniques provides a high degree of confidence in the identity and purity of the synthesized compound, forming a solid foundation for subsequent research and development activities.

References

  • Nanalysis Corp. (n.d.). Using NMR to observe the restricted rotation in amide bonds. Nanalysis. Retrieved from [Link]

  • Oxford Instruments. (2024, September 2). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. AZoM.com. Retrieved from [Link]

  • Oxford Instruments. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. News-Medical.net. Retrieved from [Link]

  • Negishi, S., et al. (2015). Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry. Forensic Toxicology, 33(2), 269–277. [Link]

  • Holčapek, M., et al. (2015). Determination of triacylglycerol regioisomers using differential mobility spectrometry. Journal of the American Society for Mass Spectrometry, 26(12), 2034–2041. [Link]

  • Flick, T. (2021). Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements. Molecules, 26(3), 655. [Link]

  • Chemistry LibreTexts. (2023, August 29). Infrared Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Retrieved from [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, July 19). Synthesis of Haloperidol with 4-chlorobutanoyl chloride and piperidin-4-one. Chemistry Stack Exchange. Retrieved from [Link]

  • ResearchGate. (2025, August 7). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. ResearchGate. Retrieved from [Link]

  • MDPI. (2002, August 31). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. MDPI. Retrieved from [Link]

  • ACS Publications. (2018, August 28). Online Separation and Identification of Isomers Using Infrared Multiple Photon Dissociation Ion Spectroscopy Coupled to Liquid Chromatography: Application to the Analysis of Disaccharides Regio-Isomers and Monosaccharide Anomers. ACS Publications. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Chemistry Steps. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-chloro-1-(3-pyridinyl)-1-butanone. PrepChem.com. Retrieved from [Link]

  • Nanalysis. (n.d.). Using NMR to observe the restricted rotation in amide bonds. Nanalysis. Retrieved from [Link]

  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Chemistry Steps. Retrieved from [Link]

  • Royal Society of Chemistry. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Royal Society of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 4-hydroxy-1-piperidin-1-ylbutan-1-one. Chemical Synthesis Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

  • ResearchGate. (2025, August 6). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES | Request PDF. ResearchGate. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Chad's Prep. Retrieved from [Link]

  • International Journal of ChemTech Research. (n.d.). 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hy. International Journal of ChemTech Research. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-1-(piperidin-1-YL)butan-1-one. PubChem. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-piperidine-1-carboxylic acid tert-butyl ester. PubChem. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(piperidin-1-yl)butan-2-one (C9H17NO). PubChemLite. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 8-chloro-11-(4-(3-(p-tolyloxy)propyl)piperazin-1-yl)-5H-dibenzo[b,e][3]diazepine. MDPI. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-chloro-1-(piperidin-1-yl)butan-1-one

Topic: Personal Protective Equipment (PPE) & Handling Strategy for 4-chloro-1-(piperidin-1-yl)butan-1-one CAS: 90436-20-7 (and related salts/derivatives) Executive Summary: The Hazard Context From the Desk of the Senior...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Strategy for 4-chloro-1-(piperidin-1-yl)butan-1-one CAS: 90436-20-7 (and related salts/derivatives)

Executive Summary: The Hazard Context

From the Desk of the Senior Application Scientist:

Safety with 4-chloro-1-(piperidin-1-yl)butan-1-one extends beyond basic compliance; it is about preserving data integrity and preventing cumulative biological interaction.

This molecule contains two distinct functional motifs: a piperidine ring (a secondary amine derivative often linked to biological activity) and a chloro-alkyl tail (an alkylating agent).

  • The Hidden Risk: Alkyl chlorides are electrophilic. They can alkylate DNA and proteins. While immediate acute toxicity might manifest as irritation (H315, H319), the long-term risk involves potential sensitization or genotoxicity.

  • The Operational Goal: Zero skin contact and zero inhalation. Your PPE strategy must prevent "silent permeation"—where the chemical migrates through a glove without visible degradation.

Risk Assessment & PPE Matrix

Do not rely on a "one-glove-fits-all" approach. This matrix is designed based on permeation kinetics (how fast the chemical travels through the material) rather than just degradation (physically breaking the material).

PPE Selection Logic
Body AreaHazard VectorRecommended EquipmentScientific Rationale (The "Why")
Hands (Splash) Incidental ContactNitrile (Minimum 5 mil) Nitrile offers fair resistance to alkyl chlorides for short durations (<5 mins). Protocol: Change immediately upon splash.
Hands (Handling) Solvation / SynthesisDouble Gloving Strategy Inner: Silver Shield® (Laminate) or 4H®.Outer: Nitrile (Dexterity).Reason:[1] Chlorinated organics permeate standard nitrile in <30 mins. Laminates provide >4hr breakthrough time.
Respiratory Dust/Vapor InhalationFume Hood (Certified) The primary control. If weighing powder outside a hood is unavoidable (discouraged), use N95 or P100 particulate respirator.
Eyes Corrosive SplashChemical Goggles Safety glasses are insufficient. Vapors from this class can cause lachrymation; liquid splash can cause corneal opacity.
Body Dermal AbsorptionLab Coat (Buttoned) Standard cotton/poly. If working with flammable solvents (e.g., Ether/Acetone), use Nomex/Flame Resistant .

Visualization: PPE Decision Logic

This decision tree ensures you select the correct barrier based on the physical state of the compound.

PPE_Decision_Tree Start Start: Handling 4-chloro-1-(piperidin-1-yl)butan-1-one State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Weighing Weighing Activity Solid->Weighing Solvent Solvent Type? Liquid->Solvent Hood_Solid Inside Fume Hood? Weighing->Hood_Solid PPE_Solid_Standard PPE: Nitrile Gloves + Goggles Hood_Solid->PPE_Solid_Standard Yes PPE_Solid_Resp PPE: N95/P100 + Goggles + Nitrile Hood_Solid->PPE_Solid_Resp No (High Risk) Halogenated DCM / Chloroform Solvent->Halogenated Standard Methanol / Water Solvent->Standard Glove_Double REQUIRED: Double Glove (Laminate Inner + Nitrile Outer) Halogenated->Glove_Double Glove_Single Standard Nitrile (Change every 30m) Standard->Glove_Single

Caption: PPE Decision Logic based on physical state and solvent carrier. Note the escalation to double-gloving when halogenated solvents are involved.

Operational Protocol: The "Self-Validating" Workflow

A self-validating system means the protocol includes checks that tell you if you are safe before you proceed.

Phase 1: Pre-Operational Check
  • Airflow Verification: Tape a small strip of Kimwipe to the bottom of the fume hood sash.

    • Validation: It must be pulled inward steadily. If it flutters violently or hangs limp, STOP . The containment is compromised.[2]

  • Glove Inspection: Inflate nitrile gloves with air and hold near your cheek.

    • Validation: Feel for pinhole leaks. 1 in 1000 gloves has a factory defect. Don't find it with a chemical burn.

Phase 2: Handling & Synthesis
  • Donning Order: Lab Coat

    
     Goggles 
    
    
    
    Inner Glove (if liquid)
    
    
    Outer Glove.
  • Weighing (Static Control): Piperidine derivatives often carry static charge. Use an anti-static gun on the weighing boat.

    • Why: Static can cause powder to "jump" onto your cuffs.

  • Transfer: Keep all open vessels at least 6 inches back from the sash face.

  • Exposure Control: If you see a droplet on your glove, treat it as a breach.

    • Action: Remove outer glove immediately. Wash hands. Don new glove.

Phase 3: Decontamination & Disposal
  • Waste Stream: This is a Halogenated Organic Waste .

    • Critical: Do not mix with acid waste or oxidizers. The piperidine moiety is basic; mixing with strong acids can generate heat/fumes.

  • Doffing (Removal):

    • Peel outer gloves off, turning them inside out.

    • Remove goggles (handle by the strap, not the lens).

    • Wash hands with soap and water for 20 seconds (mechanical friction removes residues better than solvents).

Emergency Response Plan

ScenarioImmediate ActionSecondary Action
Skin Contact Flush for 15 minutes. Do not use solvents (ethanol/acetone) to wash skin; this increases absorption.Seek medical attention.[3][4][5] Show the SDS (specifically CAS 90436-20-7).
Eye Contact Irrigate immediately. Hold eyelids apart. Time it: 15 full minutes.Consult an ophthalmologist. Alkalines/Amines can cause deep tissue damage.
Spill (Powder) Cover with wet paper towels to prevent dust.Wipe up, place in hazardous waste bag.
Spill (Liquid) Absorb with vermiculite or spill pads.Ventilate area.[2][6][7]

References

  • PubChem. (n.d.). Compound Summary: 4-chloro-1-(piperidin-1-yl)butan-1-one.[8][9] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Piperidine derivatives and Alkyl Chlorides. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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